Product packaging for Sodium chromate tetrahydrate(Cat. No.:CAS No. 10034-82-9)

Sodium chromate tetrahydrate

Cat. No.: B154380
CAS No.: 10034-82-9
M. Wt: 234.03 g/mol
InChI Key: AVHUVTPOXZEIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Current Research Landscape and Scholarly Significance

The current research landscape for sodium chromate (B82759) tetrahydrate is multifaceted. In the realm of chemical synthesis, it serves as a crucial reagent and catalyst. fishersci.comchemicalbook.com Researchers utilize it as an oxidant for the preparation of carboxylic acids and ketones from primary and secondary alcohols, respectively. fishersci.comfishersci.ca Furthermore, it is a key starting material for the synthesis of other chromium compounds. fishersci.comfishersci.ie

The scholarly significance of sodium chromate tetrahydrate also extends to materials science, where it is investigated for its role as a corrosion inhibitor. fishersci.comsmolecule.com Studies explore its ability to form a protective layer on metal surfaces, thereby preventing oxidation, a critical aspect in the development of durable materials. smolecule.com Additionally, its function as a precursor in the manufacturing of pigments like chrome yellow and chrome orange is a subject of ongoing research. smolecule.com

In analytical chemistry, the chromate ion's ability to act as both an oxidizing and precipitating agent is of considerable interest. smolecule.com Its redox reactions are employed in the quantitative analysis of various substances, while its precipitation reactions with specific metal cations allow for their separation and gravimetric analysis. smolecule.com

Interdisciplinary Relevance across Chemical, Environmental, and Biomedical Sciences

The utility of this compound transcends the boundaries of pure chemistry, finding applications in environmental and biomedical research.

In environmental science , research often focuses on the impact of chromium compounds in ecosystems. Sodium chromate is used as a reference standard for monitoring chromium contamination in water and soil. smolecule.com Studies also investigate its effects on aquatic life due to its toxicity. smolecule.com Furthermore, research into the formation of sodium chromate from chromite ore is driven by the need for more efficient and environmentally conscious industrial processes. researchgate.net

Within the biomedical sciences , the interactions of chromium(VI) compounds with biological systems are a significant area of study. Research indicates that chromium(VI) can interact with cellular components, leading to oxidative stress and DNA damage. smolecule.com While its cytotoxicity requires careful handling, sodium chromate has been used in some cell biology studies to investigate processes like membrane permeability. smolecule.com The National Institute of Environmental Health Sciences (NIEHS) is a key federal agency conducting biomedical research on the effects of chemical agents like sodium chromate on human health. cdc.gov

Detailed Research Findings

Recent research has delved into various specific applications and properties of this compound. For instance, studies have investigated its solubility and metastable zone width in aqueous solutions, providing crucial data for crystallization processes in industrial applications. researchgate.net Other research has focused on its use in capillary electrophoresis as a carrier electrolyte. chemicalbook.com The electrochemical synthesis of sodium chromate has also been a subject of study, with investigations into the reaction kinetics at different temperatures and concentrations. researchgate.net

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaNa₂CrO₄·4H₂O americanelements.comontosight.ai
Molecular Weight234.03 g/mol americanelements.comfujifilm.com
AppearanceYellow crystals or chunks himedialabs.comamericanelements.com
Density2.710 to 2.736 g/cm³ nih.govamericanelements.com
Solubility in WaterSoluble fishersci.comchemicalbook.com
Melting PointDecomposes nih.gov
pH of 10g/L solution at 25°C8.0 - 10.0 fujifilm.com

Research Applications of this compound

FieldApplicationReferences
Chemical SynthesisOxidant, Catalyst, Precursor for other chromium compounds fishersci.comchemicalbook.comfishersci.cafishersci.ie
Materials ScienceCorrosion Inhibitor, Pigment Precursor fishersci.comfishersci.iesmolecule.com
Analytical ChemistryReagent for titration and precipitation smolecule.comontosight.ai
Environmental ScienceReference standard for chromium monitoring, Wood preservative fishersci.comsmolecule.comresearchgate.net
Textile IndustryAuxiliary fishersci.comchemicalbook.comfishersci.ie

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrH8Na2O8 B154380 Sodium chromate tetrahydrate CAS No. 10034-82-9

Properties

IUPAC Name

disodium;dioxido(dioxo)chromium;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr.2Na.4H2O.4O/h;;;4*1H2;;;;/q;2*+1;;;;;;;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHUVTPOXZEIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Na2CrO4.4H2O, CrH8Na2O8
Record name SODIUM CHROMATE TETRAHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21015
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7026027
Record name Sodium chromate tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7026027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Sodium chromate tetrahydrate appears as odorless bright yellow deliquescent crystals. Aqueous solutions are alkaline. (NTP, 1992)
Record name SODIUM CHROMATE TETRAHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21015
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

Decomposes (NTP, 1992)
Record name SODIUM CHROMATE TETRAHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21015
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Record name SODIUM CHROMATE TETRAHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21015
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

2.710 to 2.736 (NTP, 1992)
Record name SODIUM CHROMATE TETRAHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21015
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

10034-82-9
Record name SODIUM CHROMATE TETRAHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21015
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sodium chromate tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7026027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chromic acid (H2CrO4), disodium salt, tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM CHROMATE TETRAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1V2DCL6B1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

1458 °F (NTP, 1992)
Record name SODIUM CHROMATE TETRAHYDRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21015
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Advanced Synthesis and Preparation Methodologies for Sodium Chromate Tetrahydrate

Optimization of Industrial-Scale Production Routes

The primary industrial method for producing sodium chromate (B82759) involves the oxidative roasting of chromite ores. wikipedia.org This process has been the subject of extensive research to enhance yield and purity.

Roasting Processes from Chromite Ores with Alkaline Additives

The large-scale production of sodium chromate is achieved by roasting chromite ores in the presence of sodium carbonate and air. wikipedia.org This process converts the chromium into a water-soluble form, leaving behind iron oxides. wikipedia.org The general chemical equation for this reaction is:

2Cr₂O₃ + 4Na₂CO₃ + 3O₂ → 4Na₂CrO₄ + 4CO₂ wikipedia.org

Kinetic studies have been crucial in understanding the rate-limiting steps of sodium chromate formation. Research on the roasting of chromite ore from various locations, such as the El-Baramiya region in Egypt, has shown that the reaction kinetics are controlled by solid-state diffusion. taylorfrancis.com The recovery of chromic oxide is dependent on the size of the roasted pellets, as well as the temperature and duration of the roasting process. taylorfrancis.com

Table 1: Activation Energy for Chromite Roasting Reaction

Temperature RangeApparent Activation Energy (kJ·mol⁻¹)Rate-Determining Step
1023 K to 1210 K180 - 190Diffusion of Cr³⁺ and Na⁺
Above 1210 K35 - 40Gaseous Diffusion

This table presents the apparent activation energy for the soda-ash roasting of chromite ore at different temperature ranges, as determined from kinetic studies. The change in activation energy signifies a shift in the rate-determining step of the reaction. Data sourced from researchgate.net.

The yield of sodium chromate is significantly influenced by both temperature and the partial pressure of oxygen. researchgate.net Roasting temperatures are typically maintained around 1100°C in industrial processes. wikipedia.org Research has shown that increasing the roasting temperature generally leads to a higher recovery of chromate. 911metallurgist.com For instance, one study found that the maximum chromate recovery was achieved at 1100°C. 911metallurgist.com Another investigation determined an optimal temperature of 1050°C for the formation of sodium chromate when roasting with sodium chloride. uj.ac.za

The availability of oxygen at the reaction interface is essential for the oxidation of Cr³⁺ to hexavalent chromium (Cr⁶⁺). pyrometallurgy.co.za The rate of sodium chromate formation has been shown to have a first-order dependence on oxygen pressure. nasa.gov Maintaining an oxidizing atmosphere throughout the roasting process is crucial for achieving optimal yields. researchgate.net

Various additives are used to improve the efficiency and purity of sodium chromate production. Calcium carbonate is often included in the roasting mixture to enhance oxygen access and to keep silicon and aluminum impurities in an insoluble form. wikipedia.org The addition of lime (calcium oxide) has been found to accelerate the rate of ore roasting. ect-journal.kz Studies have shown that adding CaO as a catalyst can increase the recovery of sodium chromate. 911metallurgist.com One study reported a maximum chromic oxide recovery of 91.8% when roasting an optimal mixture of chromite ore concentrate, soda ash, and hydrated lime at a temperature range of 900-1000°C. ect-journal.kz The use of by-pass cement, which contains free CaO, has also been investigated as a catalyst to enhance the formation rate of sodium chromate. 911metallurgist.com

Refractory diluents, such as pyrites cinder, can be added to the mixture before pelleting to improve handling and roasting in a rotary kiln. google.com The use of aqueous solutions of sodium hydroxide (B78521), potassium hydroxide, sodium aluminate, sodium silicate (B1173343), or sodium chromate as pelleting liquids provides pellets with sufficient strength for the industrial process. google.com

Electrochemical Synthesis and Recovery Pathways for Chromium Compounds

Electrochemical methods present a greener alternative to the traditional high-temperature roasting process for producing chromium compounds. researchgate.netnih.gov These methods can operate at room temperature and atmospheric pressure, reducing energy consumption and hazardous waste generation. researchgate.netnih.gov

One approach involves the direct electrochemical synthesis of sodium dichromate from sodium chromate. researchgate.net Kinetic studies of this process have shown that it follows a zero-order reaction kinetic model, with the reaction rate constant depending on the initial sodium chromate concentration. researchgate.net Another innovative method is the electrochemical oxidation of high-carbon ferrochromium in a sodium hydroxide aqueous solution to produce sodium chromate. researchgate.netnih.gov This process allows for the convenient recovery of sodium chromate from the electrolyte. researchgate.netnih.gov

Furthermore, in-situ purification techniques can be employed to remove impurities like water-soluble carbon and iron compounds from the electrolyte. researchgate.netnih.gov For instance, a one-pot hydrothermal process at 260°C for 6 hours can oxidize water-soluble carbon particles to sodium carbonate and cause iron compounds to be adsorbed on the surface of chromium(III) compound microspheres, achieving a high removal rate of iron. researchgate.netnih.gov

The development of a closed-loop process for the electrosynthesis of sodium dichromate has been a significant breakthrough, allowing for the full utilization of by-products like sodium hydroxide, hydrogen, and oxygen, thus achieving zero emissions. cas.cn

Novel Laboratory-Scale Synthetic Approaches

Research at the laboratory scale continues to explore new and improved methods for synthesizing sodium chromate. For small-scale preparations, a mixture of chromite ore, sodium hydroxide, and sodium nitrate (B79036) can be reacted at lower temperatures (as low as 350°C in the corresponding potassium chromate system) to form sodium chromate. wikipedia.org

Another laboratory approach focuses on concentrating a sodium chromate liquor obtained from chrome-bearing minerals to form crystals of sodium chromate tetrahydrate. prepchem.com This process allows for the separation of the tetrahydrate crystals from the liquor, which can then be treated with sulfuric acid to produce sodium dichromate. prepchem.com

Controlled Synthesis of Hydrates and Anhydrous Forms of Sodium Chromate

The synthesis of sodium chromate fundamentally begins with the large-scale roasting of chromium ores, such as chromite, in the presence of sodium carbonate and air at high temperatures, typically around 1100 °C. wikipedia.orgyoutube.com This process converts the chromium(III) oxide in the ore into a water-soluble form, anhydrous sodium chromate, as shown in the following reaction:

2Cr₂O₃ + 4Na₂CO₃ + 3O₂ → 4Na₂CrO₄ + 4CO₂ wikipedia.orgsciencemadness.org

The resulting product is leached with water to create a sodium chromate solution. wikipedia.orgpatsnap.com The specific hydrate (B1144303) that is crystallized from this aqueous solution is critically dependent on the temperature. Sodium chromate is known to form several hydrates, including a decahydrate (B1171855) (Na₂CrO₄·10H₂O), hexahydrate (Na₂CrO₄·6H₂O), and the tetrahydrate (Na₂CrO₄·4H₂O). wikipedia.orgatamanchemicals.com

Control over the crystallization temperature is the primary method for selectively producing the desired hydrate. The decahydrate, for instance, crystallizes at temperatures below 19.5 °C. atamanchemicals.com To obtain the tetrahydrate, the sodium chromate solution is cooled and crystallized within a specific temperature range of 25.9 °C to 68 °C. google.com Above this range, at temperatures exceeding 62 °C, the salt begins to lose water spontaneously, leading to the formation of the anhydrous material. atamanchemicals.com

The anhydrous form, Na₂CrO₄, can be prepared directly by crystallizing the aqueous solution at temperatures above 86 °C, by melting sodium dichromate dihydrate, or through spray drying techniques. atamanchemicals.com

Hydrate FormChemical FormulaFormation Condition
DecahydrateNa₂CrO₄·10H₂OCrystallization below 19.5 °C atamanchemicals.com
TetrahydrateNa₂CrO₄·4H₂OCrystallization between 25.9 °C and 68 °C google.com
AnhydrousNa₂CrO₄Crystallization above 62-86 °C atamanchemicals.comatamanchemicals.com

A patented method highlights a process for preparing high-quality this compound by first creating a sodium chromate alkaline solution through chromite baking and leaching. google.com This solution is then neutralized using carbon dioxide to precipitate and remove impurities. The pH is subsequently adjusted with an acidic chromium-containing solution before the final crystallization step is carried out under controlled temperatures to yield the tetrahydrate form. google.com

Investigation of Solvothermal and Hydrothermal Synthesis Pathways

Solvothermal and hydrothermal synthesis represent advanced methods for producing crystalline materials from solutions under elevated temperatures and pressures. sigmaaldrich.comresearchgate.net Hydrothermal synthesis specifically refers to processes where water is the solvent. sigmaaldrich.com These techniques offer precise control over particle size, morphology, and crystallinity. researchgate.net

While extensive literature specifically detailing the solvothermal synthesis of this compound is limited, the principles are highly relevant to its industrial production. The crystallization of sodium chromate hydrates from hot, concentrated aqueous solutions under controlled conditions is fundamentally a hydrothermal process. Research into the phase diagrams of systems like NaOH–Al₂O₃–Na₂CrO₄–H₂O at high temperatures (120-130 °C) demonstrates the behavior of sodium chromate in aqueous systems under hydrothermal conditions, providing foundational data for separating it from other compounds. acs.org

Hydrothermal Synthesis: In the context of sodium chromate, hydrothermal synthesis involves dissolving the crude anhydrous sodium chromate in water and heating it in a sealed vessel (autoclave). By carefully controlling the temperature and pressure, the subsequent cooling phase can be manipulated to selectively crystallize the tetrahydrate form. This method could potentially enhance crystal purity and uniformity compared to atmospheric crystallization processes.

Solvothermal Synthesis: Solvothermal synthesis employs non-aqueous solvents, such as ethanol (B145695) or ethylene (B1197577) glycol. researchgate.net This pathway is less common for the production of simple inorganic salts like sodium chromate but is widely used for creating nanomaterials with unique properties. sigmaaldrich.comresearchgate.net An investigation into this pathway for this compound could explore how different organic solvents influence the hydration state and crystal morphology. The choice of solvent, temperature, pressure, and reactant concentration are all critical parameters that would need to be optimized. researchgate.net For instance, the use of a solvent with a lower dielectric constant than water could significantly alter the solubility and crystallization kinetics, potentially leading to novel crystalline structures or particle morphologies.

ParameterHydrothermal SynthesisSolvothermal Synthesis
Solvent Water sigmaaldrich.comNon-aqueous (e.g., ethanol, ethylene glycol) researchgate.net
Temperature Typically 100 °C - 374 °C sigmaaldrich.comTypically 100 °C - 1000 °C sigmaaldrich.comresearchgate.net
Pressure Above 1 atm, autogenously generated researchgate.netModerate to high (1 atm to 10,000 atm) sigmaaldrich.com
Primary Application Synthesis of oxides, zeolites, and various inorganic crystalsSynthesis of a wide range of materials including metals, ceramics, and polymers, often at the nanoscale sigmaaldrich.com
Relevance to Na₂CrO₄·4H₂O Industrial crystallization from hot aqueous solutions is a form of hydrothermal synthesis.Primarily an area for research to explore novel morphologies or properties; not a standard production method.

Mechanistic Investigations and Reaction Kinetics of Sodium Chromate Tetrahydrate

Chemical Reactivity and Oxidation-Reduction Pathways

As a hexavalent chromium compound, sodium chromate (B82759) is a strong oxidizing agent. harpercollege.edunoaa.gov Its reactivity is central to its utility and is characterized by its interactions with various substances and its potential to generate reactive chemical species.

Role as an Oxidizing Agent in Targeted Organic Transformations (e.g., Alcohol Oxidation)

Sodium chromate, like other chromium(VI) reagents, is an effective oxidizing agent for organic transformations. libretexts.org A primary application is the oxidation of alcohols. The mechanism of alcohol oxidation by chromates generally involves the formation of a chromate ester intermediate. libretexts.orgscispace.comorientjchem.org In this process, the alcohol attacks the chromium atom, leading to the formation of a Cr-O bond. libretexts.org This is followed by the displacement of a chloride ion to form the chromate ester. libretexts.org A subsequent E2 reaction, where a base removes a proton from the carbon adjacent to the oxygen, results in the formation of a C=O double bond and the reduction of Cr(VI) to Cr(IV). libretexts.org

The oxidation of primary alcohols can be selectively controlled to yield aldehydes. growingscience.com Studies using phase transfer catalysts have shown that the reaction is first order with respect to both the alcohol and the monochromate ion. growingscience.com This method has been successful in the selective oxidation of primary aliphatic alcohols to their corresponding aldehydes with high yields and without the formation of carboxylic acids. growingscience.com

Interactions with Reducing Agents and Complexation Behavior

Sodium chromate is incompatible with strong reducing agents. spectrumchemical.comcdhfinechemical.com The heat from the reaction with reducing agents can be sufficient to cause ignition. harpercollege.edu The reduction of chromium(VI) to the more stable chromium(III) state is a key feature of these interactions. nih.gov

In aqueous solutions, the chromate ion (CrO₄²⁻) can participate in complexation reactions. ontosight.aidocbrown.info The formation of complexes is influenced by the pH of the solution. In acidic conditions, sodium chromate is converted to sodium dichromate (Na₂Cr₂O₇). sciencemadness.orgwikipedia.org Further acidification can lead to the formation of chromium trioxide (CrO₃). sciencemadness.orgwikipedia.org The chromate ion can form complexes with various ligands, which are molecules or ions that donate a lone pair of electrons to the central metal ion. ontosight.aichemrevise.org The coordination chemistry of chromium is extensive, with chromium(III) in particular forming numerous and varied complexes. docbrown.info

Generation of Reactive Oxygen Species and Free Radicals (e.g., Hydroxyl Radicals, Singlet Oxygen)

The reduction of chromium(VI) compounds like sodium chromate can lead to the generation of reactive oxygen species (ROS) and free radicals. researchgate.net Studies have shown that the reaction of sodium chromate(VI) with hydrogen peroxide can produce hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.govdartmouth.edu This process is believed to involve the formation of an intermediate tetraperoxochromate(V) species. nih.gov

The generation of these reactive species is a significant aspect of the biological activity of chromates. uab.cat Hydroxyl radicals are known to react with a wide range of molecules. nih.gov The production of ROS is enhanced in the presence of cellular reductants like ascorbate. nih.gov The interaction of chromates with reducing agents within biological systems is a key mechanism leading to oxidative stress. researchgate.netredalyc.org

Solution Chemistry and Crystallization Kinetics

The behavior of sodium chromate tetrahydrate in solution is fundamental to its industrial applications and purification processes. This includes its solubility characteristics and the kinetics of its crystallization from solution.

Solubility Studies of this compound Across Diverse Temperature Ranges

The solubility of this compound has been experimentally determined across various temperatures. Research has been conducted in the temperature range of 290.15 K to 325.15 K (17°C to 52°C). researchgate.net The solubility data is crucial for designing and optimizing crystallization processes.

Interactive Data Table: Solubility of this compound

Temperature (K)Temperature (°C)Solubility ( g/100g of water)
290.1517Data not available in provided search results
298.152584.5 wikipedia.org
325.1552Data not available in provided search results
373.15100126.7 wikipedia.org

Determination of Metastable Zone Width and Apparent Nucleation Order

The metastable zone width (MSZW) is a critical parameter in crystallization, representing the range of supersaturation or subcooling where spontaneous nucleation is unlikely to occur. mt.com For this compound, the MSZW has been studied to understand its nucleation kinetics. researchgate.netresearchgate.net

The MSZW is influenced by several factors, including the cooling rate, initial composition (concentration), stirring rate, and the presence of seed particles. researchgate.netresearchgate.net Studies have shown that for this compound, the MSZW initially increases and then narrows as the initial composition increases. researchgate.net A wider MSZW can be achieved by reducing the cooling rate, while increased stirring and the presence of seed particles tend to narrow the MSZW. researchgate.net Based on the MSZW data, the apparent nucleation order, a parameter that describes the relationship between the nucleation rate and supersaturation, can be calculated. researchgate.netethz.ch

Influence of External Parameters on Crystallization (e.g., Cooling Rate, Stirring Dynamics, Seed Particle Characteristics)

The crystallization of this compound from an aqueous solution is significantly affected by several external parameters, which primarily influence the metastable zone width (MZW). The MZW is a crucial kinetic parameter representing the region between the solubility curve and the supersolubility curve, where spontaneous nucleation is unlikely. Understanding and controlling the MZW is essential for optimizing crystal size distribution and product quality.

Cooling Rate: The rate at which the solution is cooled has a direct impact on the MZW. Studies have shown that a wider MZW is achieved by reducing the cooling rate. acs.orgresearchgate.net Slower cooling allows the system to remain in a metastable state for a longer period before nucleation occurs, which can be beneficial for controlled crystal growth. Conversely, a higher cooling rate leads to a narrower MZW, promoting faster nucleation. mdpi.com

Stirring Dynamics: The hydrodynamics of the crystallization system, governed by the stirring rate, play a critical role. Enhancing the rotation frequency of the stirrer reduces the MZW. acs.orgresearchgate.net Increased agitation promotes mass transfer and increases the frequency of molecular collisions, which facilitates nucleation and thus narrows the metastable zone. mdpi.com Conversely, a lower stirring rate can lead to a wider MZW. scispace.com

Seed Particle Characteristics: The introduction of seed particles provides surfaces for heterogeneous nucleation, influencing the MZW. The effect of seeding depends on both the mass and the size of the seed particles. A wider MZW is observed when the mass of seed particles is reduced. acs.orgresearchgate.net However, the influence of seed particle diameter is inverse; the MZW is reduced when the diameter of the seed particles is increased. acs.orgresearchgate.net Seeding helps control the crystallization process, but the characteristics of the seeds must be carefully selected to achieve the desired outcome. rsc.org

The interplay of these parameters is complex. For instance, while a higher cooling rate generally narrows the MZW, this effect can be modulated by the stirring rate and the presence of seed crystals. Research indicates that the MZW of this compound initially increases and then narrows as the initial concentration of the solution increases. acs.orgresearchgate.net

The following table summarizes the general influence of these external parameters on the metastable zone width (MZW) during the crystallization of this compound.

ParameterChangeEffect on Metastable Zone Width (MZW)References
Cooling Rate DecreaseWider acs.orgresearchgate.net
IncreaseNarrower mdpi.com
Stirring Dynamics DecreaseWider scispace.com
IncreaseNarrower acs.orgresearchgate.netmdpi.com
Seed Particles Decrease MassWider acs.orgresearchgate.net
Increase DiameterNarrower acs.orgresearchgate.net

Molecular Dynamics and Theoretical Studies of Chemical Interactions

Computational Analysis of Corrosion Inhibition Mechanisms on Metal Surfaces

Computational methods, particularly molecular dynamics (MD) simulations and Density Functional Theory (DFT), provide molecular-level insights into the mechanisms by which chromate ions from compounds like this compound inhibit corrosion on metal surfaces. mdpi.com These theoretical studies are crucial for understanding the formation of protective films and for developing environmentally benign alternatives to toxic chromate inhibitors. rsc.orgtudelft.nl

MD simulations have been employed to analyze the interaction of chromate ions (CrO₄²⁻) with metal surfaces, such as aluminum. researchgate.net These simulations reveal that chromate ions have a strong affinity for the metal surface, leading to the formation of a stable, adsorbed protective film. researchgate.nettudelft.nl The process often involves the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)), which then precipitates as a hydrated chromium oxide (Cr₂O₃·nH₂O) or chromium hydroxide (B78521) (Cr(OH)₃) layer. mdpi.comcore.ac.uk This precipitated layer acts as a physical barrier, blocking active corrosion sites. dtic.mil

Theoretical studies have shown that the effectiveness of the inhibitor is related to the adsorption energy between the inhibitor molecule and the metal surface. acs.org Chromate's efficacy stems from its ability to form a passive film that is stable and well-adhered. tudelft.nl DFT calculations help in understanding the electronic interactions, such as the charge transfer between the chromate ions and the metal surface, which is fundamental to the formation of the protective layer. researchgate.net The simulations can model the adsorption configuration of the inhibitor molecules on the metal surface and calculate the binding energy, providing a quantitative measure of the inhibitor's strength. researchgate.net

In a comparative study using MD simulations on an aluminum surface in a molten sodium hydrogen phosphate (B84403) solution, the addition of 1% this compound resulted in a high surface coverage of 84% by the chromate corrosion inhibitor. researchgate.net This high degree of coverage is indicative of its strong performance in forming a protective barrier.

Simulation of Ion Diffusion and Protective Layer Formation in Aqueous Systems

Molecular dynamics (MD) simulations are powerful tools for investigating the transport of ions and the dynamic process of protective layer formation in aqueous environments. researchgate.netnih.gov These simulations can track the movement of individual ions and water molecules, providing a detailed picture of how a protective film is established and how it hinders the diffusion of corrosive species.

When this compound is introduced into a corrosive system, MD simulations show that the chromate ions (CrO₄²⁻) effectively reduce the mobility of corrosive ions and water molecules near the metal surface. researchgate.net In a simulation involving an aluminum surface in a molten sodium hydrogen phosphate dodecahydrate solution, the addition of 1% this compound significantly decreased the diffusion coefficients of both hydrogen phosphate ions and water molecules. researchgate.net This reduction in diffusion is a key aspect of the inhibition mechanism, as it slows the transport of reactants to the metal surface and the transport of dissolved metal ions away from it.

The formation of the protective layer is a dynamic process involving several steps. It is hypothesized that hexavalent chromium species are first reduced to trivalent chromium, which then hydrolyzes and polymerizes to form a hydrated oxide film that precipitates onto the metal substrate. core.ac.uk This film, often described as a gel-like structure, incorporates soluble hexavalent chromium, which can be released to "heal" local breaches in the protective layer. core.ac.ukdtic.mil

Simulations can model the density and structure of this passivating layer, such as chromia (Cr₂O₃), which is known for its high density and very low diffusivity for both oxygen and metal cations. researchgate.net The following table, based on data from an MD simulation study, illustrates the quantitative impact of this compound on the diffusion of corrosive particles. researchgate.net

SystemCorrosive ParticleDiffusion Coefficient (m²/s)
Molten Na₂HPO₄·12H₂O (Pure)HPO₄²⁻4.65 x 10⁻⁹
Molten Na₂HPO₄·12H₂O (Pure)H₂O1.80 x 10⁻⁸
Molten Na₂HPO₄·12H₂O + 1% Na₂CrO₄·4H₂OHPO₄²⁻Significantly Decreased
Molten Na₂HPO₄·12H₂O + 1% Na₂CrO₄·4H₂OH₂OSignificantly Decreased

These simulations confirm that the protective film formed by chromate is not merely a static barrier but actively impedes the transport processes that drive corrosion.

Environmental Remediation and Biogeochemical Fate of Chromium Vi Compounds

Advanced Technologies for Chromium(VI) Removal from Contaminated Media

The remediation of environments contaminated with hexavalent chromium (Cr(VI)) compounds, such as sodium chromate (B82759) tetrahydrate, is a critical area of research. Various advanced technologies are being developed and refined to remove Cr(VI) from soil and water, focusing on its conversion to the less toxic and less mobile trivalent chromium (Cr(III)).

Reductive Immobilization Strategies (e.g., Zero-Valent Iron Nanoparticles)

Zero-valent iron (ZVI) nanoparticles are a promising agent for the in situ reductive immobilization of Cr(VI). nih.gov Laboratory studies have demonstrated that stabilized ZVI nanoparticles can effectively reduce Cr(VI) to Cr(III), which then precipitates out of solution. The effectiveness of this method is influenced by the concentration of ZVI nanoparticles. For instance, increasing the dosage of ZVI nanoparticles from 0.04 g/L to 0.12 g/L has been shown to increase Cr(VI) reduction from 24% to 90%. nih.gov

Batch and column experiments have confirmed the potential of ZVI nanoparticles for treating contaminated water and soil. In batch tests with Cr-loaded sandy loam soil, the addition of 0.08 g/L of ZVI nanoparticles reduced the leachability of chromium by nearly 50%. nih.gov Column experiments further indicated that these nanoparticles are highly deliverable in soil. nih.gov Treatment with ZVI nanoparticles has been shown to decrease the leachability of chromium in soil by as much as 90% according to the Toxicity Characteristic Leaching Procedure (TCLP). nih.gov The use of carboxymethyl cellulose (B213188) (CMC) as a stabilizer for Fe0 nanoparticles has also been explored, with results showing increased Cr(VI) reduction with higher concentrations of the stabilized nanoparticles. d-nb.info Furthermore, the combination of ZVI nanoparticles with farm yard manure (FYM) has been shown to enhance the reduction of Cr(VI). d-nb.info

The mechanism of Cr(VI) reduction by ZVI involves the oxidation of iron and the subsequent precipitation of Cr(III) hydroxides. d-nb.info Sulfidated nanoscale zero-valent iron (S-nZVI) has also been investigated and has shown improved reactivity and selectivity for Cr(VI) removal compared to non-sulfidated nZVI. bohrium.com This is attributed to the conversion of highly toxic, exchangeable Cr(VI) to less bioavailable forms bound to iron-manganese oxides and organic matter. bohrium.com

Table 1: Effect of Zero-Valent Iron (ZVI) Nanoparticle Dosage on Cr(VI) Reduction

ZVI Dosage (g/L)Cr(VI) Reduction (%)
0.0424
0.08~50
0.1290

This table illustrates the direct relationship between the concentration of ZVI nanoparticles and the efficiency of hexavalent chromium reduction in laboratory batch tests. nih.gov

Biological Remediation Approaches (e.g., Sulfur-Disproportionating Bacteria, Microbial Reduction Mechanisms)

Biological methods offer an environmentally friendly approach to chromium remediation. wiserpub.com Microorganisms, including bacteria, fungi, and yeasts, can reduce toxic Cr(VI) to the more stable and less toxic Cr(III). wiserpub.com This process is often mediated by enzymes called chromate reductases. wiserpub.com

Microbial Reduction Mechanisms:

Microbial reduction of Cr(VI) can occur under both aerobic and anaerobic conditions. oup.com

Aerobic Reduction: This is commonly associated with soluble chromate reductases that utilize NADH or NADPH as electron donors. oup.com These enzymes have been identified in the cytoplasm of various bacteria. wiserpub.com

Anaerobic Reduction: Some bacteria can use Cr(VI) as an electron acceptor in their respiratory chain. oup.com This process is often mediated by membrane-bound reductases. researchgate.net

Several bacterial species have been identified for their chromate-reducing capabilities. For example, Geobacter metallireducens, Desulfovibrio desulfuricans, and Sulfurospirillum barnesii are known to reduce Cr(VI). nih.gov However, their efficiency can be affected by the presence of other compounds like nitrate (B79036), which can inhibit Cr(VI) reduction. nih.gov Some microbes, like Leucobacter chromiiresistens, exhibit high tolerance to chromate and employ reduction as a detoxification mechanism. nih.gov

Sulfur-Disproportionating Bacteria:

A novel approach involves the use of sulfur-disproportionating bacteria (SDB). These chemoautotrophic bacteria can disproportionate elemental sulfur into sulfide (B99878) and sulfate (B86663) without the need for organic substrates. researchgate.net The sulfide produced can then chemically reduce Cr(VI). This process has shown promise for treating contaminated groundwater. acs.org For instance, after a 60-day cultivation period, a system using elemental sulfur as the sole electron donor achieved a Cr(VI) removal efficiency of 92.9 ± 1.1%. acs.org The microbial community in such systems often involves a synergistic relationship where sulfur-oxidizing bacteria produce metabolites that are then used by chromate-reducing bacteria. acs.org

Adsorption and Precipitation Techniques for Chromium(VI) Sequestration

Adsorption and precipitation are common methods for removing Cr(VI) from wastewater. These techniques often involve reducing Cr(VI) to Cr(III), which is less soluble and can be more easily removed. scirp.org

Various materials have been investigated for their potential to adsorb and sequester chromium. These include:

Biochar: A carbonaceous material produced from the pyrolysis of organic waste, biochar has shown promise as an adsorbent for chromium. mdpi.com

Activated Carbon: Due to its high surface area and porous structure, activated carbon is widely used to remove pollutants, including chromium, from water. mdpi.com

Chitosan: This biopolymer has demonstrated significant adsorption capacity for Cr(VI), with one study reporting a capacity of 76.92 mg/g at a pH of 3. mdpi.com

Silica (B1680970): While natural silica has a limited affinity for chromium, modified silica nanoparticles have shown improved adsorption capabilities. mdpi.com

Polyaniline (PANI): When confined within the pores of polystyrene beads, PANI can effectively adsorb and reduce Cr(VI) while also sequestering the resulting Cr(III). acs.org

Modified Betel Nut Waste: Chemically modified Areca catechu waste has been developed into a biosorbent for Cr(VI), demonstrating effective removal and potential for recovery of the chromium. nih.gov

The efficiency of these methods is often dependent on factors such as pH, the concentration of the adsorbent, and the initial concentration of Cr(VI). mdpi.commdpi.com For example, the removal efficiency of Cr(VI) using certain composites decreases as the initial Cr(VI) concentration increases due to the limited capacity of the material. mdpi.com

Photo- and Electrochemical Degradation Pathways of Chromate

Photocatalytic Degradation:

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade pollutants under light irradiation. nih.gov When a photocatalyst is illuminated with light of sufficient energy, it generates electron-hole pairs. These can then react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which can degrade organic pollutants and reduce metal ions like Cr(VI). nih.govtandfonline.com

Several materials have been investigated as photocatalysts for chromate degradation:

Graphitic Carbon Nitride (g-C₃N₄): This metal-free polymer can be activated by visible light to reduce Cr(VI). nih.gov

Silver Chromate (Ag₂CrO₄): Nanocrystals of silver chromate have shown high photocatalytic activity under visible light, effectively degrading organic dyes and offering a potential route for treating chromium-containing wastewater. tandfonline.com

Strontium Chromate (SrCrO₄): This material has been used as a photocatalyst for the degradation of dyes, with its efficiency being dependent on pH, catalyst loading, and dye concentration. ijsdr.org

Barium Chromate (BaCrO₄): As an efficient photocatalyst under visible light, barium chromate has been used for the degradation of organic dyes. jetir.org

Gallium(III) Oxide (Ga₂O₃): In a Ga₂O₃/UVC system, over 95% of Cr(VI) was reduced to Cr(III) within 5 minutes. rsc.org

Electrochemical Degradation:

Electrochemical methods can also be employed to reduce Cr(VI) to Cr(III). acs.org This process avoids the need for stoichiometric chemical reagents and minimizes the generation of secondary waste. acs.org The reduction of Cr(VI) can be achieved at a glassy carbon electrode, with the process being influenced by factors such as scan rate and temperature. ekb.eg

The electrochemical oxidation of metallic chromium in an alkaline solution can lead to the formation of sodium chromate. xmu.edu.cn Furthermore, trivalent chromate conversion coatings are formed through an oxidation-reduction process involving the dissolution of a metal like zinc and the formation of a complex chromium compound film. jst.go.jp

Environmental Transformation and Speciation Studies

The environmental behavior of chromium is largely dictated by its oxidation state. pjoes.com Hexavalent chromium (Cr(VI)), often found in compounds like sodium chromate, is highly soluble, mobile, and toxic. In contrast, trivalent chromium (Cr(III)) is less soluble, less mobile, and considered an essential nutrient for many organisms. pjoes.comopenbiotechnologyjournal.com

Factors Influencing Chromium(VI) Mobility and Persistence in Aquatic and Terrestrial Systems

The mobility and persistence of Cr(VI) in the environment are influenced by a variety of physical, chemical, and biological factors.

In Aquatic Systems:

pH: The speciation of Cr(VI) in water is pH-dependent. At alkaline to slightly acidic conditions, it exists as chromate (CrO₄²⁻), bichromate (HCrO₄⁻), and dichromate (Cr₂O₇²⁻) anions, which are weakly adsorbed to sediments and therefore highly mobile. openbiotechnologyjournal.com

Redox Conditions: The reduction of Cr(VI) to Cr(III) is a key process that limits its mobility. This reduction can be driven by the presence of Fe(II), sulfides, and organic matter. cdnsciencepub.commdpi.com In anoxic basins, chemical reduction of Cr(VI) can occur, leading to its removal from the water column through adsorption of Cr(III) onto bottom sediments. pjoes.com

Presence of Other Ions: The solubility of Cr(VI) can be affected by the presence of other ions such as barium, calcium, iron, and potassium. cdnsciencepub.com

Oxidation of Cr(III): The remobilization of chromium from sediments can occur through the oxidation of Cr(III) back to Cr(VI), a process that can be mediated by manganese oxides. pjoes.comtandfonline.com Dissolved and atmospheric oxygen can also contribute to the oxidation of Cr(III). tandfonline.com

In Terrestrial Systems:

Soil Composition and Texture: Soil properties play a major role in chromium mobility. openbiotechnologyjournal.com Fine-grained soils and those with high organic matter content tend to have higher chromium concentrations. enfo.hu The presence of organic matter can create a reducing environment that favors the conversion of Cr(VI) to Cr(III), which is then precipitated or adsorbed onto soil particles. pjoes.com

Redox Potential: Similar to aquatic systems, the redox state of the soil is a critical factor. The presence of reducing agents like Fe(II)-bearing minerals and sulfides can lead to the reduction of Cr(VI). mdpi.com

pH: Soil pH affects the adsorption of chromium species. The adsorption of Cr(VI) generally decreases with increasing pH. scirp.org

Microbial Activity: Soil microorganisms can directly and indirectly influence chromium speciation. Some bacteria can reduce Cr(VI), while others can produce compounds that facilitate its reduction. scispace.com

Biogeochemical Conversion Pathways Between Chromium(VI) and Chromium(III) in Natural Environments

The environmental fate and transport of chromium are fundamentally governed by redox transformations between its two most stable oxidation states: the highly mobile and toxic hexavalent chromium, Cr(VI), and the less toxic and relatively immobile trivalent chromium, Cr(III). mdpi.comresearchgate.net These conversion pathways are complex and influenced by a multitude of biotic and abiotic factors within soil and aquatic environments.

Reduction of Chromium(VI) to Chromium(III)

The reduction of Cr(VI) to Cr(III) is a critical natural attenuation process that immobilizes chromium and reduces its toxicity. ufl.eduopenbiotechnologyjournal.com This transformation can be driven by both abiotic and biotic mechanisms.

Abiotic Reduction: In anaerobic or reducing environments, several natural substances act as electron donors to reduce Cr(VI). researchgate.net

Ferrous Iron (Fe(II)): Fe(II), present in various minerals (e.g., pyrite, magnetite, nontronite) or as a dissolved species, is one of the most significant reductants of Cr(VI) in soils and sediments. ufl.eduacs.orgacs.org The reaction kinetics are highly pH-dependent, with minimal rates around pH 4 and increasing at both lower and higher pH values. acs.org Studies on Fe(II/III)-bearing clay minerals show that the fraction of reduced structural Fe(II) has a profound effect on the reduction rate, which can vary by over three orders of magnitude. acs.org

Soil Organic Matter (SOM): Dissolved organic matter (DOM), a fraction of SOM, can facilitate the reduction of Cr(VI) to Cr(III). ufl.edu Functional groups within humic substances, such as hydroquinones, are considered the primary electron donors for this process. ufl.edu The reduction rate generally increases with higher concentrations of dissolved organic carbon. ufl.edu The process often follows an adsorption-reduction mechanism, where Cr(VI) is first adsorbed onto soil particles and subsequently reduced to Cr(III). nih.gov

Reduced Sulfur Species: In anoxic environments, reduced sulfur compounds like hydrogen sulfide can be major contributors to Cr(VI) reduction, particularly at pH values below approximately 5.5. researchgate.net Mackinawite (FeS) has also been shown to be a highly effective reductant, achieving over 98% Cr(VI) removal in laboratory studies. nih.gov

Biotic Reduction: Numerous microorganisms have evolved mechanisms to reduce Cr(VI), often as a detoxification strategy. frontiersin.orgtandfonline.com

Direct Enzymatic Reduction: Many bacterial species, including both facultative aerobes (Escherichia coli, Pseudomonas putida) and strict anaerobes (Geobacter metallireducens, Desulfovibrio vulgaris), can directly reduce Cr(VI) to Cr(III) through enzymatic processes. frontiersin.orgnih.gov Some bacteria can even use Cr(VI) as a terminal electron acceptor during respiration. researchgate.net

Indirect Reduction: Microbial metabolism can indirectly promote Cr(VI) reduction by producing reducing agents. For example, sulfate-reducing bacteria produce hydrogen sulfide, which then abiotically reduces Cr(VI). ufl.edutandfonline.com Similarly, iron-reducing bacteria generate Fe(II), which in turn reduces Cr(VI) to Cr(III), a process that can significantly enhance remediation efforts. mdpi.com Studies have shown that the biotic contribution to Cr(VI) reduction in the presence of Fe(II)-bearing minerals can be as high as 76%. nih.gov

Oxidation of Chromium(III) to Chromium(VI)

While reduction is the dominant process in many environments, the oxidation of the less toxic Cr(III) back to the mobile and carcinogenic Cr(VI) can occur under specific conditions, posing a risk of re-contamination.

Oxidation by Manganese Oxides: The primary mechanism for the oxidation of Cr(III) in natural systems is its reaction with manganese (Mn) oxides, such as birnessite (δ-MnO₂). mdpi.comacs.orgmst.edu These minerals are potent oxidants capable of converting stable Cr(III) into the more mobile and toxic Cr(VI) form. mst.edu The reaction involves the reductive dissolution of the Mn(IV) oxide surface, which is coupled with the oxidation of Cr(III), producing dissolved Mn(II) and Cr(VI). mdpi.comresearchgate.net Laboratory studies have demonstrated a stoichiometric 3:2 molar relationship between the Mn(II) and Cr(VI) produced. mdpi.comresearchgate.net This oxidation process is a significant concern in environments where manganese-rich minerals and chromium are found together, such as in certain lateritic soils and aerated sediments. acs.orgnih.gov The rate of oxidation is influenced by pH and the specific type of manganese oxide, with those containing more quadrivalent manganese, like todorokite and birnessite, showing greater reactivity. mst.edunih.gov

The following table summarizes the key biogeochemical pathways for chromium transformation.

TransformationPathwayKey ReactantsKey ProductsEnvironmental Conditions
Cr(VI) → Cr(III) Abiotic ReductionFerrous Iron (Fe(II)), Soil Organic Matter (SOM), Hydrogen Sulfide (H₂S)Cr(III) species, Ferric Iron (Fe(III)), Oxidized OrganicsAnoxic/Reducing, pH-dependent researchgate.netufl.eduacs.org
Cr(VI) → Cr(III) Biotic ReductionCr(VI), Organic Carbon/Electron DonorsCr(III) speciesAerobic or Anaerobic, presence of specific microbes (Geobacter, Shewanella) frontiersin.orgnih.gov
Cr(III) → Cr(VI) Abiotic OxidationCr(III) species, Manganese Oxides (e.g., Birnessite)Cr(VI) species (e.g., CrO₄²⁻), Manganese(II)Oxic, presence of Mn(IV) oxides, pH > 3 mdpi.commst.edunih.gov

Monitoring and Assessment Methodologies for Chromium(VI) Contamination

Accurate monitoring and assessment are crucial for evaluating the extent of Cr(VI) contamination, understanding its environmental risk, and verifying the effectiveness of remediation strategies. mdpi.comnih.gov A variety of methodologies are available, ranging from rapid field screening tests to highly sensitive laboratory-based analyses. nih.govumcindustrialsolutions.com

Field-Based Methods: For rapid, on-site assessment, several field test kits are utilized. Colorimetric swab tests provide an instant qualitative or semi-quantitative indication of the presence of Cr(VI) on surfaces. umcindustrialsolutions.comhexchecks.comairmet.com.au These swabs contain a chemical that changes color, typically to pink or purple, upon contact with hexavalent chromium. umcindustrialsolutions.com Portable colorimetric test kits are also available for water analysis, often using the diphenylcarbazide method, where a color comparator wheel or a portable photometer is used to estimate the Cr(VI) concentration. hach.comhannainst.com These methods are valued for their speed and ease of use in initial site investigations.

Laboratory-Based Analytical Methods: For precise and quantitative analysis, environmental samples are typically sent to a laboratory.

UV-Visible Spectrophotometry: The most common method for determining Cr(VI) in aqueous solutions is based on its reaction with 1,5-diphenylcarbazide (B1670730) (DPC) in an acidic solution (pH ≈ 1-2). ub.ac.idsphinxsai.com This reaction forms a distinctive magenta-colored complex that is measured at a maximum absorbance wavelength of approximately 540 nm. ub.ac.idsphinxsai.com The intensity of the color is directly proportional to the Cr(VI) concentration. This method is robust but can be subject to interference from other metals like iron(III). sphinxsai.com

Ion Chromatography (IC): Ion chromatography is a powerful technique for the speciation of chromium because it can separate the anionic Cr(VI) species (e.g., chromate, CrO₄²⁻) from the cationic Cr(III) species and other interfering ions in a sample. chromatographytoday.comenthalpy.combrjac.com.br Following separation on an analytical column, Cr(VI) can be quantified using several detection methods. enthalpy.com Coupling IC with post-column derivatization with DPC and a UV-Vis detector is a common approach that complies with EPA Method 218.7. chromatographytoday.com For even lower detection limits and higher specificity, IC can be coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS), which allows for the direct determination of chromium isotopes, providing a highly sensitive tool for speciation analysis in complex matrices. brjac.com.brpsu.edumetrohm.com

Atomic Absorption Spectrometry (AAS): Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) is another highly sensitive technique for determining trace levels of chromium. spectroscopyonline.com While AAS itself measures total chromium, it can be used for speciation when combined with pre-concentration and separation steps, such as direct immersion dual-drop microextraction (DIDDME), which selectively extracts Cr(III) and Cr(VI) into different phases before analysis. spectroscopyonline.com

The following table provides a comparison of common methodologies for Cr(VI) assessment.

MethodologyPrincipleTypical Detection LimitApplicationKey Advantages/Disadvantages
Field Test Kits Colorimetric reaction on a swab or in solution. umcindustrialsolutions.comhannainst.com~0.1 µg (surface); ~0.2 mg/L (water) hexchecks.comhannainst.comRapid on-site screening of surfaces and water.Adv: Fast, portable, low cost. hexchecks.comDisadv: Often qualitative/semi-quantitative, potential for interferences.
UV-Vis Spectrophotometry Reaction with 1,5-diphenylcarbazide to form a colored complex measured at ~540 nm. ub.ac.idsphinxsai.com~2-3 µg/L ub.ac.idnih.govStandard quantitative analysis of Cr(VI) in water samples.Adv: Robust, widely available. sphinxsai.comDisadv: Susceptible to interferences from other metals. sphinxsai.com
Ion Chromatography (IC) with UV-Vis Anion-exchange separation followed by post-column reaction with DPC and UV-Vis detection. chromatographytoday.comthermofisher.com< 0.02 µg/L chromatographytoday.comSpeciation and quantification of Cr(VI) in drinking water and environmental samples.Adv: High sensitivity and selectivity, EPA-approved method. chromatographytoday.comenthalpy.comDisadv: More complex instrumentation than direct spectrophotometry.
Ion Chromatography with ICP-MS Anion-exchange separation coupled with mass spectrometry for elemental detection. brjac.com.brmetrohm.com0.4 ng/mL (equivalent to 0.08 ng/m³ in air) epa.govUltra-trace speciation analysis of Cr(VI) in various environmental media.Adv: Extremely sensitive and specific, minimizes interferences. brjac.com.brDisadv: High instrument and operational cost. psu.edu
Graphite Furnace AAS (GFAAS) Atomization of the sample in a graphite tube and measurement of light absorption by chromium atoms. spectroscopyonline.com~1.4 ng/L (with preconcentration) spectroscopyonline.comTrace and ultra-trace analysis of total chromium; speciation with selective extraction.Adv: Very high sensitivity. Disadv: Measures total Cr unless coupled with a separation technique. psu.edu

Toxicological Mechanisms and Genotoxicity Research of Chromium Vi Compounds

Cellular and Molecular Mechanisms of Toxicity

The journey of a Cr(VI) compound from outside the cell to a DNA-damaging agent involves a series of complex biochemical transformations. Structurally similar to sulfate (B86663) and phosphate (B84403) anions, Cr(VI) in the form of chromate (B82759) (CrO₄²⁻) readily enters cells through anion transport channels. nih.govnih.govwikipedia.org Once inside the cell, it undergoes a cascade of reduction reactions. nih.govnih.gov

Inside the cell, Cr(VI) is reduced to several lower oxidation states, including pentavalent chromium [Cr(V)], tetravalent chromium [Cr(IV)], and ultimately the more stable trivalent chromium [Cr(III)]. nih.govoup.com This reductive process is considered an activation step, as the intermediate species are highly reactive and capable of inflicting cellular damage. nih.govnih.gov Electron paramagnetic resonance (EPR) spectroscopy has been instrumental in directly demonstrating this intracellular reduction, detecting the formation of paramagnetic chromium species like Cr(V) within cells exposed to chromate. nih.gov The generation of these intermediates is a critical event in the mechanism of Cr(VI)-induced toxicity and carcinogenesis.

The intracellular reduction of Cr(VI) is primarily a non-enzymatic process driven by a variety of endogenous cellular reductants. nih.gov Key players in this process include:

Ascorbic acid (Vitamin C): Ascorbate is a major contributor to the reduction of Cr(VI) in vivo. nih.govnih.gov It facilitates a two-electron reduction, converting Cr(VI) to Cr(IV). nih.gov

Glutathione (GSH): This ubiquitous antioxidant thiol also plays a significant role in reducing Cr(VI). nih.govnih.gov The reaction with GSH is a one-electron reduction that generates Cr(V) intermediates. nih.gov Studies have shown that exposure of red blood cells to chromate leads to a significant depletion of intracellular GSH, highlighting its role in the reduction process. nih.gov

Other reductants: Cysteine, another thiol-containing molecule, as well as NADH and NADPH, also contribute to the intracellular chromium reduction cascade. nih.govnih.gov

The specific reductant involved can influence the nature of the resulting DNA damage. nih.gov

The reduction of Cr(VI) is a double-edged sword. While it is a necessary step for detoxification, the process itself generates highly reactive intermediates, including Cr(V) and Cr(IV), and reactive oxygen species (ROS). nih.govnih.govresearchgate.net These reactive species can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. nih.govmdpi.com

Oxidative stress induced by Cr(VI) metabolism can cause widespread damage to cellular components, including lipids, proteins, and DNA. nih.govnih.govnih.gov The generation of ROS, such as hydroxyl radicals, particularly in the presence of Cr(IV) and hydrogen peroxide, can lead to oxidative DNA damage, including strand breaks and base modifications. oup.com

Cellular ReductantPrimary Reduction ProductKey Outcome
Ascorbic AcidCr(IV)Two-electron reduction
Glutathione (GSH)Cr(V)One-electron reduction, generation of ROS
CysteineCr(V)One-electron reduction
NADH/NADPHCr(V), Cr(IV)Enzymatic and non-enzymatic reduction

DNA Damage and Mutagenesis

The ultimate consequence of Cr(VI) exposure and its intracellular reduction is damage to the genetic material, which is considered the primary mechanism of its genotoxicity and carcinogenicity. nih.gov The stable end product of the reduction, Cr(III), along with the reactive intermediates, can interact directly with DNA, leading to a variety of lesions. oup.com

Research has demonstrated that Cr(VI) exposure leads to a spectrum of DNA lesions, including:

DNA Strand Breaks: Both single and double-strand breaks in the DNA backbone are observed following exposure to Cr(VI). nih.govoup.com These breaks can arise from the direct action of reactive intermediates or as a consequence of the cell's attempt to repair other forms of chromium-induced DNA damage. nih.gov

DNA-Protein Crosslinks (DPCs): These are lesions where a protein becomes covalently bound to the DNA, physically obstructing processes like replication and transcription. nih.govoup.com

Base Alterations: Oxidative stress generated during chromium reduction can lead to modifications of DNA bases, such as the formation of 8-oxo-deoxyguanosine (8-oxo-dG), a marker of oxidative DNA damage. oup.com

The accumulation of this damage can overwhelm the cell's DNA repair machinery. nushoeinspectandcorrect.com

The interaction of chromium species with DNA results in the formation of chromium-DNA adducts, which are considered the primary mutagenic and genotoxic lesions. nih.govnih.gov These adducts are primarily formed by Cr(III), the final product of intracellular reduction. nih.govresearchgate.net

Binary Cr(III)-DNA Adducts: In these adducts, the Cr(III) ion is directly bound to the DNA, often at the phosphate backbone. acs.org

Ternary Cr(III)-DNA Adducts: These are more complex lesions where Cr(III) acts as a bridge, crosslinking DNA with other molecules, such as amino acids (e.g., cysteine, histidine) or the reducing agents themselves (e.g., ascorbate, glutathione). nih.gov These ternary adducts are often more mutagenic than the binary adducts. nih.govacs.org

The presence of these bulky adducts can disrupt DNA replication and transcription, leading to mutations. If left unrepaired, this DNA damage can manifest as larger-scale chromosomal aberrations, including deletions, translocations, and aneuploidy (an abnormal number of chromosomes). nih.govnih.gov Studies in chromate workers have shown an increased frequency of such chromosomal aberrations in their lymphocytes. nih.gov

Type of DNA DamageDescriptionConsequence
DNA Strand BreaksSingle or double-strand breaks in the DNA backbone.Can lead to genomic instability if not repaired correctly.
DNA-Protein CrosslinksCovalent binding of proteins to DNA.Obstructs DNA replication and transcription.
Base AlterationsOxidative modifications to DNA bases.Can lead to point mutations.
Chromium-DNA AdductsCovalent binding of chromium to DNA.Blocks DNA replication, highly mutagenic.
Chromosomal AberrationsLarge-scale changes in chromosome structure or number.A hallmark of cancer, can lead to loss of genetic information.

Genotoxic Effects in Various In Vitro Cellular Models (e.g., Human Lung Cells, Bronchial Epithelial Cells)

Hexavalent chromium [Cr(VI)] compounds are recognized human lung carcinogens, with their genotoxicity being a key factor in their mechanism of action. nih.govnih.gov In vitro studies using various human lung cellular models have demonstrated that Cr(VI) induces a range of genetic damage, including DNA strand breaks, chromosomal aberrations, and micronuclei formation. nih.govulisboa.ptnih.gov

The genotoxicity of Cr(VI) is linked to its intracellular reduction to reactive intermediates, including Cr(V), Cr(IV), and ultimately the more stable Cr(III). oup.comnih.gov These intermediates, along with reactive oxygen species (ROS) generated during the reduction process, can interact with DNA to form DNA adducts, DNA-protein crosslinks, and oxidative DNA damage, such as 8-hydroxy-deoxyguanosine (8-OH-dG). oup.comnih.gov This damage disrupts DNA replication and transcription, leading to mutations and genomic instability. nih.gov

Comparative studies on different Cr(VI) compounds in human bronchial cells have revealed varying degrees of genotoxic potency. A study comparing sodium chromate (a soluble compound) with particulate compounds like zinc chromate, lead chromate, and barium chromate found that while all were genotoxic, zinc chromate was the most clastogenic (capable of inducing chromosomal breaks) when corrected for intracellular chromium concentration. nih.gov Sodium chromate also induced a concentration-dependent increase in chromosomal aberrations. nih.gov The data suggest that while solubility is a factor, the specific cation may also influence the genotoxic potential. nih.gov

Research in human lung epithelial cells (BEAS-2B) and fibroblasts shows that particulate Cr(VI) can induce chromosome instability. epa.gov Chronic exposure to particulate Cr(VI) has been shown to induce a DNA repair-deficient phenotype, which underlies this instability. epa.gov Studies in human lung adenocarcinoma cells (A549) also confirmed the genotoxic potential of Cr(VI), showing an increase in micronuclei frequency after exposure. ulisboa.pt

Summary of Genotoxic Effects of Cr(VI) in Human Lung Cells
Cr(VI) CompoundCellular ModelObserved Genotoxic EffectsReference
Sodium chromateHuman bronchial cellsInduces a concentration-dependent increase in chromosomal aberrations. nih.gov
Zinc chromateHuman bronchial cellsMost clastogenic compound when corrected for intracellular chromium concentration. nih.gov
Lead chromateHuman bronchial cellsInduces genotoxicity and neoplastic transformation. nih.gov
Particulate Cr(VI)Human lung epithelial cells (BEAS-2B)Induces chromosome instability and a DNA repair deficient phenotype. epa.gov
Cr(VI) (unspecified)Human lung adenocarcinoma cells (A549)Increases micronuclei frequency. ulisboa.pt

Carcinogenesis and Epigenetic Modifications

Evaluation of Carcinogenic Activity in Diverse In Vitro and In Vivo Models

The carcinogenic activity of Cr(VI) compounds has been extensively evaluated in a variety of in vitro and in vivo models, confirming their status as human carcinogens, particularly for the respiratory tract. nih.govoup.com

In Vitro Models: Studies using human bronchial epithelial cells (BEAS-2B and 16HBE) have shown that chronic low-dose exposure to Cr(VI) can induce malignant cell transformation and the acquisition of cancer stem cell-like properties. mdpi.com Particulate Cr(VI) compounds have been demonstrated to transform human bronchial epithelial cells, leading to a concentration-dependent increase in aneuploidy, a hallmark of many cancers. nih.gov Lead chromate, for instance, has been shown to induce neoplastic transformation in human lung cells. nih.gov These in vitro transformation assays provide crucial evidence for the cell-autonomous carcinogenic potential of Cr(VI).

In Vivo Models: Animal studies have provided significant evidence for Cr(VI) carcinogenicity. Inhalation or implantation of Cr(VI) compounds, including calcium chromate and sodium dichromate, caused lung tumors in rats and mice. nih.gov The carcinogenicity is highly dependent on the route of administration and the compound's solubility. Particulate, less soluble compounds like zinc chromate and lead chromate have been shown to be potent carcinogens in animal models, likely due to their prolonged retention in the lung tissue, allowing for a slow release of carcinogenic ions. nih.govnih.gov In contrast, studies involving the oral administration of Cr(VI) in drinking water have shown carcinogenic effects in the small intestine of mice, suggesting that the gastrointestinal tract can also be a target under specific exposure conditions. nih.govnih.gov However, the carcinogenicity via the oral route is considered less potent than via inhalation, as Cr(VI) is largely reduced to the less toxic Cr(III) in the acidic environment of the stomach. oup.comresearchgate.net

Alterations in Cellular Signaling Pathways and Regulatory Mechanisms Leading to Oncogenesis

Cr(VI)-induced carcinogenesis is a multi-step process involving the dysregulation of numerous cellular signaling pathways and epigenetic mechanisms. nih.gov Upon entering the cell and undergoing reduction, Cr(VI) generates reactive intermediates and oxidative stress, which act as signaling molecules to alter gene expression and promote a cancer-prone cellular environment. nih.govresearchgate.net

Key signaling pathways implicated in Cr(VI) oncogenesis include:

Transcription Factor Activation: Cr(VI) induces the activation of transcription factors such as NF-κB, AP-1, and Nrf2, which are involved in inflammation, cell proliferation, and stress response—all of which have important roles in cancer development. nih.gov

p53 Signaling: The tumor suppressor p53 is a critical sensor of DNA damage. Cr(VI)-induced DNA damage activates the p53 signaling pathway, which can lead to cell cycle arrest or apoptosis. nih.gov However, mutations or failures in this pathway can allow damaged cells to survive and proliferate, contributing to carcinogenesis. nih.gov

Hedgehog Signaling: In human bronchial epithelial cells, Cr(VI) has been shown to activate the key transcription factor Gli2 in the Hedgehog signaling pathway. nih.gov This activation promotes cell proliferation by inhibiting autophagy, thereby contributing to carcinogenesis. nih.gov

Inflammatory Signaling: Chronic inflammation is a known driver of cancer. In vitro studies have shown that progression to more malignant states in Cr(VI)-induced carcinogenesis can be mediated by inflammatory cytokines like IL-6, leading to the activation of STAT3 and WNT signaling pathways. nih.gov

In addition to genetic damage, Cr(VI) is a potent epigenetic carcinogen, altering gene expression without changing the DNA sequence. grantome.comresearchgate.netnih.gov These epigenetic alterations are heritable and play a causal role in Cr(VI)-induced cell transformation. mdpi.comgrantome.com

DNA Methylation: Cr(VI) exposure can cause both genome-wide and gene-specific changes in DNA methylation patterns. mdpi.comnih.gov This includes hypermethylation of tumor suppressor genes, leading to their silencing, and hypomethylation of oncogenes. mdpi.com

Histone Modifications: Cr(VI) alters post-translational modifications of histones, the proteins that package DNA. nih.gov These changes can modify chromatin structure and regulate gene expression. For example, chronic Cr(VI) exposure can increase levels of repressive histone methylation marks, contributing to the silencing of tumor suppressor genes. mdpi.comgrantome.com

Non-coding RNAs: Expression of microRNAs (miRNAs) and long non-coding RNAs (lncRNAs) is also dysregulated by Cr(VI) exposure. nih.gov These molecules are critical regulators of gene expression, and their altered expression can impact a wide range of cellular processes involved in cancer. nih.govnih.gov

Mechanisms of Cell-Cycle Arrest and Apoptosis Induction or Failure in Chromium(VI) Exposure

In response to the DNA damage induced by Cr(VI), cells activate complex signaling networks that can lead to either cell cycle arrest, allowing time for DNA repair, or apoptosis (programmed cell death) to eliminate severely damaged cells. nih.govnih.gov The success or failure of these processes is critical in determining the outcome of Cr(VI) exposure.

Cell-Cycle Arrest: Exposure to Cr(VI) predominantly causes cell cycle arrest in the G2/M phase. nih.gov This arrest is a crucial checkpoint to prevent cells with damaged DNA from entering mitosis. The mechanism involves DNA damage sensors like Ataxia-Telangiectasia Mutated (ATM) and ATR, which are activated by DNA double-strand breaks. nih.govtandfonline.com In human lung epithelial A549 cells, Cr(VI) treatment caused a growth arrest at the G2/M phase. nih.gov Similarly, studies in rat granulosa cells showed that Cr(VI) arrests the cell cycle by down-regulating cyclins and cyclin-dependent kinases (CDKs) while up-regulating CDK-inhibitors like p15, p16, and p27. nih.gov

Apoptosis Induction: If DNA damage is too extensive to be repaired, Cr(VI) can trigger apoptosis, primarily through the intrinsic mitochondrial pathway. spandidos-publications.comresearchgate.net This process is often dependent on the tumor suppressor protein p53. nih.gov

DNA Damage Sensing: Cr(VI)-induced DNA damage activates sensors like ATM. nih.gov

p53 Activation: This leads to the stabilization and activation of p53. nih.gov

Pro-apoptotic Gene Expression: Activated p53 upregulates the expression of pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis) and Noxa. nih.gov

Mitochondrial Pathway: These proteins trigger the translocation of BAX to the mitochondria, leading to the release of cytochrome c. nih.gov

Caspase Activation: Cytochrome c release initiates a caspase cascade, including the activation of caspase-3, which executes the apoptotic program. nih.govspandidos-publications.com

Studies in human bronchial epithelial cells have established p53 as a necessary component for Cr(VI)-induced apoptosis through this pathway. nih.gov However, failure of this apoptotic mechanism, for example due to p53 mutation or inactivation, can allow cells with significant DNA damage to survive, increasing the risk of malignant transformation. nih.govtandfonline.com

Key Proteins in Cr(VI)-Induced Cell Cycle Arrest and Apoptosis
ProteinFunctionRole in Cr(VI) ResponseReference
ATM/ATRDNA damage sensorsActivated by Cr(VI)-induced DNA breaks, initiating cell cycle arrest signals. nih.govtandfonline.com
p53Tumor suppressorActivated by DNA damage; mediates both cell cycle arrest and apoptosis. Necessary for Cr(VI)-induced apoptosis in bronchial cells. nih.govoup.com
p21, p15, p16, p27CDK inhibitorsUpregulated by Cr(VI) to enforce cell cycle arrest. nih.govnih.gov
PUMA, Noxa, BAXPro-apoptotic proteinsUpregulated by p53; initiate the mitochondrial apoptosis pathway. nih.gov
Caspase-3Executioner caspaseActivated downstream of mitochondrial cytochrome c release to execute apoptosis. nih.govspandidos-publications.com

Developmental and Reproductive Toxicity Research

Teratogenic Potential and Malformation Induction (e.g., in Xenopus laevis Embryos)

Research into the developmental toxicity of Cr(VI) has utilized models such as the Frog Embryo Teratogenesis Assay–Xenopus (FETAX) to assess its potential to cause birth defects. Studies using Xenopus laevis (African clawed frog) embryos have demonstrated that sodium chromate has significant teratogenic potential. nih.govresearchgate.net

The FETAX protocol exposes developing embryos to a range of chemical concentrations for 96 hours, after which mortality, malformation, and growth inhibition are assessed. A study on sodium chromate determined the median lethal concentration (LC₅₀) to be 890 µM and the median teratogenic concentration (TC₅₀) to be 260 µM. nih.gov The ratio of these two values yields the Teratogenic Index (TI = LC₅₀/TC₅₀). For sodium chromate, the calculated TI was 3.42. nih.gov A TI value greater than 1.5 suggests that a compound has significant teratogenic potential, meaning it is more likely to cause malformations at concentrations lower than those that cause death.

The specific malformations observed in Xenopus laevis embryos exposed to sodium chromate included:

Lifting of the body

Coiling of the tail

Body edema

Craniofacial abnormalities

Severe growth retardation nih.govresearchgate.net

These findings indicate that Cr(VI) can interfere with critical developmental processes in vertebrates. The research suggests that contamination of surface waters with chromium could pose a risk to amphibian populations, which are known to be sensitive environmental indicators. nih.gov

FETAX Results for Sodium Chromate on Xenopus laevis Embryos
ParameterValueInterpretationReference
LC₅₀ (Median Lethal Concentration)890 µMConcentration causing mortality in 50% of embryos. nih.gov
TC₅₀ (Median Teratogenic Concentration)260 µMConcentration causing malformation in 50% of surviving embryos. nih.gov
Teratogenic Index (TI)3.42Indicates a significant teratogenic potential (TI > 1.5). nih.gov

Impact on Growth Retardation and Embryonic Development

Exposure to hexavalent chromium [Cr(VI)] compounds, such as sodium chromate, has been shown to adversely affect embryonic and fetal development. Research indicates that Cr(VI) can lead to growth retardation and various developmental abnormalities. In laboratory animals, Cr(VI) has been linked to outcomes such as low birth weight and changes in the development of the skeleton. cdc.gov

Studies on zebrafish embryos revealed that increasing concentrations of chromium led to the inhibition of body length development in larvae. mdpi.com Specifically, larvae exposed to chromium showed a lower body length compared to control groups, and higher concentrations resulted in hatching delays and subsequently slower growth. mdpi.com Similarly, research on rats exposed to Cr(VI) through drinking water demonstrated a significant decrease in fetal weight. nih.gov

The embryotoxicity of Cr(VI) has been observed in various animal models. In chicken embryos, Cr(VI) administration affected hatchability in a dose-dependent manner and led to developmental abnormalities in survivors, including reduced body size, microphthalmia, and skeletal deformities like an abnormal spinal cord. researchgate.net The mechanism behind this toxicity is linked to increased apoptosis (programmed cell death) in embryos exposed to chromium. mdpi.com Even the trivalent form, Cr(III), while generally considered less toxic, has been shown to impair post-implantation development and reduce total cell numbers in blastocysts at low concentrations. nih.gov

The ingestion of potassium dichromate by female rats before gestation resulted in skeletal abnormalities in fetuses, specifically reduced ossification in the parietal, interparietal, and caudal bones. researchgate.net Other observed malformations in animal studies include craniorrhachischisis, cleft lip, and hypoplastic limbs.

Table 1: Selected Research Findings on Chromium(VI)-Induced Developmental Effects

Model Organism Chromium Compound Observed Effects Reference
Rat Potassium Dichromate Decreased fetal weight. nih.gov nih.gov
Rat Potassium Dichromate Reduced ossification of parietal, interparietal, and caudal bones. researchgate.net researchgate.net
Zebrafish Not Specified Inhibition of body length, hatching delay. mdpi.com mdpi.com
Chicken (Gallus domesticus) Not Specified Reduced hatchability, reduced body size, microphthalmia, micromelia, abnormal beak and spinal cord. researchgate.net researchgate.net

Reproductive Effects and Associated Outcome Assessments (e.g., Pre-implantation and Post-implantation Losses, Stillbirths)

Hexavalent chromium [Cr(VI)] is a potent reproductive toxicant, with epidemiological and experimental studies documenting its association with adverse reproductive outcomes. nih.govnih.gov Women with occupational exposure to Cr(VI) have experienced infertility, pregnancy loss, spontaneous abortion, and stillbirth. nih.gov

Animal studies provide further evidence of Cr(VI)'s impact on reproduction. Long-term exposure to potassium dichromate in drinking water prior to gestation in female rats led to a significant, concentration-dependent increase in pre-implantation and post-implantation losses. researchgate.netresearchgate.net In these studies, a reduction in the number of implantations and live fetuses was observed, alongside an increase in the number of resorptions. nih.govresearchgate.net

These reproductive failures are linked to the detrimental effects of Cr(VI) on oocyte development and quality. nih.gov Exposure to Cr(VI) has been shown to cause premature ovarian failure and decrease pregnancy rates and litter size in rats. nih.gov The underlying mechanisms involve the disruption of critical cellular processes within the oocytes, leading to an increase in degenerated oocytes. nih.gov Epidemiological studies have also connected Cr(VI) exposure with an increased risk of spontaneous abortion, stillbirth, preterm birth, and neonatal death in pregnant women. nih.gov

Table 2: Reproductive Outcome Assessments in Rats Exposed to Hexavalent Chromium

Parameter Effect of Increasing Cr(VI) Concentration Reference
Number of Implantations Significant Reduction researchgate.netresearchgate.net
Number of Live Fetuses Significant Reduction researchgate.netresearchgate.net
Number of Resorptions Significant Increase researchgate.net
Pre-implantation Loss Significant, Concentration-Dependent Increase researchgate.netresearchgate.net

Bioavailability, Uptake, and Distribution of Chromium Species in Biological Systems

The toxicokinetics of chromium are highly dependent on its valence state. cdc.gov Hexavalent chromium [Cr(VI)] is generally more readily absorbed by the gastrointestinal mucosa than trivalent chromium [Cr(III)]. zenodo.org The solubility of the chromium compound also plays a crucial role, with more soluble forms having higher absorption fractions. cdc.govcdc.gov While ingestion is a primary route of exposure for the general population, chromium can also be absorbed through inhalation and, to some extent, through the skin, particularly if it is damaged. cdc.govzenodo.org

Once absorbed, chromium is distributed to nearly all tissues in the body. cdc.gov The highest concentrations are typically found in the kidneys and liver. cdc.gov Bone also serves as a major depot for chromium and may contribute to its long-term retention. cdc.gov Studies in workers exposed to Cr(VI) showed a significant increase in chromium levels within erythrocytes (red blood cells), whereas those exposed to Cr(III) had higher levels in the serum fraction. nih.gov This indicates different kinetics and distribution pathways for the two valence states. nih.gov

A critical aspect of chromium's bioavailability and toxicity is its intracellular reduction. Inside the body, Cr(VI) is reduced to Cr(III). cdc.gov This detoxification process is a key metabolic pathway. epa.gov However, this reduction is what is believed to initiate the toxic effects. Most of the absorbed chromium is ultimately excreted in the urine. cdc.govzenodo.org

Table 3: Chemical Compounds Mentioned

Compound Name
Sodium chromate
Sodium chromate tetrahydrate
Potassium dichromate

Advanced Analytical Methodologies for Sodium Chromate Tetrahydrate and Chromium Vi Speciation

Spectroscopic Techniques for Characterization and Speciation

Spectroscopic methods are instrumental in the qualitative and quantitative analysis of chromium species. These techniques rely on the interaction of electromagnetic radiation with the sample to provide information about its composition and chemical structure.

UV-Vis Spectroscopy in Reaction Monitoring and Quantitative Analysis

UV-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for monitoring chemical reactions and performing quantitative analysis of chromium(VI) species like sodium chromate (B82759). jascoinc.comthermofisher.com The method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. thermofisher.com The absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. amecj.com

In the context of sodium chromate and other Cr(VI) compounds, UV-Vis spectroscopy can be employed to monitor the progress of reactions by tracking the change in absorbance over time. thermofisher.com For instance, the reduction of Cr(VI) to other oxidation states can be followed by observing the decrease in the characteristic absorbance of the chromate ion. The pH of the solution is a critical parameter in the direct UV-Vis analysis of Cr(VI), as it influences the equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions, which have different absorption spectra. amecj.com At a pH of 8 or higher, analysis is typically performed at 372 nm, while at a pH of 6 or lower, the analysis is carried out at 350 nm. amecj.com

For quantitative analysis, particularly at low concentrations, a colorimetric method involving a complexing agent is often used. The most common reagent is 1,5-diphenylcarbazide (B1670730) (DPC), which reacts with Cr(VI) in an acidic solution to form a stable, intensely colored magenta complex. jascoinc.comsfasu.edu This complex exhibits a strong absorbance maximum at approximately 540 nm, allowing for highly sensitive and selective determination of Cr(VI) concentrations. amecj.comsfasu.edu This method is sensitive enough to detect Cr(VI) at levels as low as micrograms per liter (µg/L). jascoinc.com

ParameterDirect UV-Vis AnalysisDiphenylcarbazide Method
Principle Direct measurement of Cr(VI) absorbance. amecj.comColorimetric measurement of Cr(VI)-DPC complex. jascoinc.com
Wavelength (pH dependent) 350 nm (acidic), 372 nm (alkaline). amecj.com~540 nm. amecj.com
Sensitivity Lower. amecj.comHigher, suitable for trace analysis. jascoinc.com
Selectivity Susceptible to interference from other absorbing species. amecj.comHighly selective for Cr(VI). shimadzu.com
Application Monitoring higher concentration reactions. amecj.comQuantitative trace analysis of Cr(VI). jascoinc.com

A study on the interaction of sodium chromate with bovine serum albumin (BSA) utilized UV-Vis spectroscopy to observe changes in the absorption spectra as the ratio of chromate to BSA was varied, indicating complex formation. researchgate.net Another approach for simultaneous determination of Cr(III) and Cr(VI) uses gold nanoparticles (AuNPs) as a colorimetric agent, where the addition of Cr(VI) causes a blue shift in the surface plasmon resonance peak of the AuNPs, which is monitored by a UV-Vis spectrometer. ijcce.ac.ir

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material's surface. tescan-analytics.com The technique involves irradiating a sample with X-rays, which causes the emission of core-level electrons. tescan-analytics.com The binding energy of these photoelectrons is characteristic of the element and its chemical environment, including its oxidation state. tescan-analytics.com

For chromium compounds, XPS can effectively distinguish between different oxidation states, most notably Cr(III) and Cr(VI). tescan-analytics.com The Cr 2p region of the XPS spectrum is typically analyzed. The Cr 2p₃/₂ peak for Cr(III) and Cr(VI) species appear at different binding energies. For example, the contribution from Cr(VI) is often detected at a binding energy of around 579.5 eV. tescan-analytics.com High-resolution scans of the Cr 2p peak can be deconvoluted to quantify the relative amounts of Cr(III) and Cr(VI) on a surface. lboro.ac.uk

Studies have utilized XPS to investigate chromium conversion coatings, revealing the presence of both Cr(III) and Cr(VI) species. lboro.ac.uk The analysis of the Cr 2p₃/₂ spectra from these coatings showed that they contained both oxidation states, with the Cr(III) portion being composed of species like Cr₂O₃ and Cr(OH)₃. lboro.ac.uk The ability of XPS to provide quantitative information on the oxidation state makes it an invaluable tool for characterizing the surface chemistry of materials containing sodium chromate and other chromium compounds. tescan-analytics.comresearchgate.net

Oxidation StateTypical Cr 2p₃/₂ Binding Energy (eV)
Cr(0) (metallic)~574
Cr(III) (as in Cr₂O₃)~576.5
Cr(III) (as in Cr(OH)₃)~577.5
Cr(VI)~579.5

Note: These are approximate values and can vary slightly depending on the specific chemical environment and instrument calibration. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals and certain transition metal ions. wikipedia.orgbyjus.com This makes it particularly useful for studying redox reactions involving chromium, where paramagnetic intermediates like Cr(V) may be formed. nih.gov

In the context of chromium chemistry, ESR is the primary method for detecting the transient Cr(V) species, which is an intermediate in the reduction of Cr(VI) to Cr(III). nih.gov The reduction of Cr(VI) can proceed through one-electron transfer steps, generating the paramagnetic Cr(V) and Cr(IV) intermediates. nih.gov ESR spectroscopy can provide detailed information about the electronic structure and coordination environment of these intermediates. nih.gov

For instance, studies on the bacterial reduction of Cr(VI) have used ESR to observe the formation and subsequent decay of stable Cr(V) complexes. nih.gov The ESR spectra of these Cr(V) intermediates often exhibit characteristic g-values and hyperfine splitting patterns that can help to identify the ligands coordinated to the chromium ion. nih.gov The kinetics of the formation and decomposition of these radical intermediates can also be monitored using ESR, providing insights into the reaction mechanism. nih.gov

Chromatographic and Electrochemical Methods

Chromatographic and electrochemical techniques offer powerful alternatives and complementary information to spectroscopic methods for the analysis and speciation of chromium.

Advanced Separation Techniques for Discrimination of Chromium Species

The separation of different chromium species, primarily the toxic Cr(VI) and the less toxic Cr(III), is a critical step in their accurate quantification. Various advanced separation techniques are employed for this purpose, with ion chromatography being one of the most prominent. smith.eduthermofisher.com

Ion chromatography (IC) is a powerful technique for separating ions and polar molecules based on their affinity to an ion exchanger. smith.edu For chromium speciation, IC is often coupled with a detection method such as UV-Vis spectrophotometry (after post-column derivatization) or inductively coupled plasma mass spectrometry (ICP-MS). hep.com.cnspeciation.net In a typical IC method for chromium speciation, an anion exchange column is used to separate the anionic Cr(VI) species (chromate, CrO₄²⁻) from the cationic or neutral Cr(III) species. smith.eduthermofisher.com To facilitate the separation of Cr(III) by anion exchange, it is often complexed with a chelating agent like pyridine-2,6-dicarboxylic acid (PDCA) to form a stable anionic complex. thermofisher.com

High-performance liquid chromatography (HPLC) coupled with ICP-MS is another highly selective and sensitive method for chromium speciation. speciation.net This technique allows for the separation of Cr(VI) from other food components and its subsequent detection at very low levels. speciation.net High-performance thin-layer chromatography (HPTLC) has also been explored for the rapid separation of Cr³⁺ and Cr⁶⁺, with detection by laser ablation ICP-MS. acs.org

Solid-phase extraction (SPE) is a widely used sample preparation and preconcentration technique that can also be employed for chromium speciation. researchgate.nettandfonline.com By using a sorbent with selective affinity for either Cr(III) or Cr(VI), the two species can be separated from a sample matrix. researchgate.net

TechniquePrincipleCommon Detector(s)Key Advantages
Ion Chromatography (IC) Separation based on ionic interactions with a stationary phase. smith.eduUV-Vis (with post-column derivatization), ICP-MS. thermofisher.comhep.com.cnGood resolution, established methods (e.g., EPA Method 218.6). thermofisher.com
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase. speciation.netICP-MS. speciation.netHigh selectivity and sensitivity, suitable for complex matrices. speciation.net
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a planar surface with detection by laser ablation. acs.orgLA-ICP-MS. acs.orgRapid separation, requires small sample volumes. acs.org
Solid-Phase Extraction (SPE) Selective retention of analytes on a solid sorbent. researchgate.netVarious (AAS, ICP-MS). researchgate.netPreconcentration, matrix removal, field-deployable. researchgate.net

Volumetric and Potentiometric Titration Methods in Chromium Quantification

Volumetric and potentiometric titrations are classical analytical methods that remain relevant for the quantification of chromium, particularly at higher concentrations. These methods are based on the reaction of the analyte with a standard solution of a titrant.

Volumetric titration involves the addition of a titrant of known concentration to the analyte solution until the reaction is complete, as indicated by a color change of an indicator. For the determination of Cr(VI), a redox titration is commonly employed. A standard solution of a reducing agent, such as ferrous ammonium (B1175870) sulfate (B86663), is used to titrate the Cr(VI) in an acidic medium. researchgate.net The endpoint can be detected using a redox indicator like barium diphenylamine (B1679370) sulfonate. researchgate.net

Application in Biological and Environmental Monitoring

The accurate detection and speciation of chromium, particularly the distinction between the less toxic Cr(III) and the highly toxic and carcinogenic Cr(VI), is of paramount importance in both biological and environmental monitoring. speciation.netbrooksapplied.com Sodium chromate tetrahydrate, being a key Cr(VI) compound, serves as a reference point in many analytical procedures. ontosight.aiamericanelements.com Advanced analytical methodologies are crucial for understanding the fate, transport, and impact of chromium contamination.

Development of Biomarkers for Chromium Exposure Assessment

Biological monitoring provides a measure of the internalized dose of chromium and is a critical component of occupational health and safety programs for individuals exposed to Cr(VI). nih.govtums.ac.ir The development of reliable biomarkers is essential for assessing exposure and potential health risks. researchgate.net

Several biomarkers have been investigated to assess Cr(VI) exposure. ukhsa.gov.uk Urinary chromium (U-Cr) is a commonly used biomarker that reflects exposure to both Cr(III) and Cr(VI). ukhsa.gov.uk Studies have shown a significant correlation between the concentration of airborne chromium and the levels of chromium in urine and blood among workers in industries such as chrome plating and stainless steel welding. tums.ac.irhbm4eu.eu For instance, urinary chromium levels of 40-50 µg/L have been found to correspond to occupational exposure to 50 µg/m³ of airborne chromium. tums.ac.ir

While U-Cr is a reliable marker of total chromium exposure, it does not specifically quantify the more hazardous Cr(VI) exposure. nih.govukhsa.gov.uk This is because Cr(VI) is rapidly reduced to Cr(III) within the body. nih.gov To address this limitation, researchers have focused on biomarkers that are more specific to Cr(VI). Chromium in red blood cells (RBC-Cr) has emerged as a more specific marker for Cr(VI) exposure, as Cr(VI) can readily diffuse through the cell membrane of erythrocytes, unlike Cr(III). tums.ac.irmdpi.com Therefore, the level of chromium within red blood cells is considered a better indicator of the intracellular exposure to hexavalent chromium. tums.ac.ir

More recent research has explored other potential biomarkers, including Cr(VI) in exhaled breath condensate (EBC) and various effect biomarkers. ukhsa.gov.ukmdpi.com Effect biomarkers, such as the frequency of micronuclei in peripheral blood lymphocytes and urinary levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), can provide insights into the genotoxic and oxidative stress effects of Cr(VI) exposure. researchgate.netmdpi.com

A study involving workers from various industries with Cr(VI) exposure demonstrated the utility of different biomarkers. The results, summarized in the table below, highlight the varying levels of exposure across different occupational settings.

Occupational GroupMean Urinary Total Chromium (µg/g creatinine)Mean Micronuclei Frequency (per 1000 reticulocytes)Key Findings
Electrolytic Bath PlatersSignificantly higher than other groups12.56 ± 8.04Highest exposure levels observed. mdpi.com
Chrome PaintersData not specified9.72 ± 6.36Showed high levels of genetic damage. mdpi.com
Welders1.26 ± 1.193.4 ± 2.3Lower internal exposure but evidence of chromosomal alterations. mdpi.com
Control Group (Administrative Staff)Lower than exposed groupsHigher than expectedSuggests potential for low-level exposure and biological effects even in non-production roles within the same industries. mdpi.com

Environmental Monitoring Strategies for Chromium Contamination

Environmental contamination by chromium is a significant concern due to its persistence and toxicity, particularly of the Cr(VI) form. tandfonline.comresearchgate.net Effective monitoring strategies are essential for identifying contaminated sites, assessing the extent of pollution, and evaluating the efficacy of remediation efforts. lacounty.govnumberanalytics.com These strategies involve the systematic collection and analysis of various environmental matrices, including water, soil, and air. tandfonline.comlacounty.gov

The speciation of chromium is a critical aspect of environmental monitoring, as the toxicity and mobility of chromium are highly dependent on its oxidation state. brooksapplied.com Analytical methods must be capable of accurately distinguishing between Cr(III) and Cr(VI). speciation.net A variety of techniques are employed for this purpose, often involving a separation step followed by detection. asianpubs.org

Common analytical techniques used in environmental monitoring for chromium speciation include:

Ion Chromatography (IC) coupled with detection methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or UV-Vis spectrophotometry . speciation.netbrooksapplied.com This combination allows for the separation and quantification of different chromium species in water samples. speciation.net

High-Performance Liquid Chromatography (HPLC) combined with ICP-MS is another powerful tool for chromium speciation, particularly in complex matrices. speciation.net

Spectrophotometric methods , such as the diphenylcarbazide method, are widely used for the determination of Cr(VI) in water and wastewater. brooksapplied.com

A novel approach using direct immersion dual-drop microextraction (DIDDME) followed by graphite (B72142) furnace atomic absorption spectrometry (GFAAS) has been developed for the simultaneous separation and preconcentration of Cr(III) and Cr(VI) in water samples. spectroscopyonline.com

The choice of monitoring strategy often depends on the specific environmental compartment being investigated and the regulatory requirements. lacounty.govnih.gov For instance, community air monitoring programs, such as those implemented under Assembly Bill 617 in California, are used to identify hotspots of airborne chromium contamination in industrial areas. lacounty.gov In Europe, there are established admissible concentration values for Cr(VI) in water, which guide monitoring and remediation efforts. nih.gov

Remediation strategies for chromium-contaminated sites often involve a combination of containment and treatment methods. numberanalytics.comnih.govtandfonline.com Monitoring plays a crucial role in the selection and evaluation of these strategies, which can include chemical reduction of Cr(VI) to Cr(III), phytoremediation, and bioremediation. numberanalytics.comtandfonline.com

The following table summarizes various environmental monitoring strategies and the analytical techniques employed.

Environmental MatrixMonitoring ObjectiveCommon Analytical TechniquesKey Considerations
Water (Groundwater, Surface Water, Wastewater)Quantification of total chromium and Cr(VI) speciation to assess compliance with drinking water standards and discharge limits. nih.govIC-ICP-MS, HPLC-ICP-MS, Spectrophotometry (diphenylcarbazide method), DIDDME-GFAAS. speciation.netbrooksapplied.comspectroscopyonline.comThe pH and redox conditions of the water sample can affect chromium speciation, requiring careful sample preservation. speciation.net
Soil and SedimentDetermination of the extent of contamination and the mobility of chromium species to assess risks to ecosystems and groundwater. tandfonline.comresearchgate.netSequential extraction procedures followed by AAS or ICP-OES/MS analysis to determine the different forms of chromium. scispace.comThe complex matrix of soil and sediment can interfere with analytical measurements, necessitating robust sample preparation methods. speciation.net
AirMonitoring of airborne Cr(VI) concentrations in occupational settings and near industrial sources to assess inhalation exposure risks. lacounty.govAir sampling followed by analysis using methods such as ion chromatography. hbm4eu.euRequires specialized sampling equipment to collect airborne particulate matter. lacounty.gov

Specific Research Applications of Sodium Chromate Tetrahydrate in Materials Science and Chemical Engineering

Advanced Corrosion Inhibition Systems

The primary application of sodium chromate (B82759) in materials science is as a corrosion inhibitor. The hexavalent chromium ion is a highly effective passivating agent, forming a thin, inert, and stable oxide layer on metal surfaces that protects them from corrosive environments. usbr.govtribology.rs

Formulation and Performance Evaluation in Diverse Industrial Environments (e.g., Petroleum Industry, Cooling Systems)

Sodium chromate has been extensively studied and used as a corrosion inhibitor in various industrial settings, notably in the petroleum industry and in both open and closed cooling water systems. researchgate.netresearchgate.netmsu.edu In these environments, it protects metals like steel, aluminum, copper, and brass. uv.mxgoogle.com

Research findings indicate that the effectiveness of sodium chromate inhibitors is dependent on concentration and pH. For instance, in cooling water applications, concentrations of 0.04% to 0.1% are typically used, with the pH adjusted to a range of 7.5 to 9.5 using sodium hydroxide (B78521). uv.mx It is critical to maintain the chromate concentration above a minimum threshold (e.g., 0.016%), as concentrations below this level can paradoxically accelerate localized corrosion and pitting. uv.mx This necessitates periodic colorimetric analysis to ensure the inhibitor level remains effective.

In the petroleum industry, sodium chromate is valued for its ability to protect infrastructure from corrosion induced by water, dissolved salts, and gases present in crude oil and processing streams. usbr.govresearchgate.netresearchgate.net Its performance in these aggressive environments has established it as a benchmark against which newer, less toxic inhibitors are measured.

Table 1: Performance Characteristics of Sodium Chromate Tetrahydrate as a Corrosion Inhibitor

Industrial EnvironmentProtected MetalsTypical ConcentrationEffective pH RangeKey Performance Factor
Recirculating Cooling Water Systems Steel, Copper, Brass400 - 1000 ppm (0.04% - 0.1%)7.5 - 9.5Forms a stable, passivating oxide film. uv.mx
Petroleum Industry Steel, Aluminum AlloysVaries based on applicationAdjusted as neededProtects against corrosion from water, salts, and dissolved gases. researchgate.netresearchgate.net
Aluminum Alloys in Basic Media Aluminum and its alloys~0.01 M to 0.025 MAlkalineSignificantly increases the breakdown potential, preventing pitting corrosion. researchgate.net

Investigation of Synergistic Effects with Other Inhibitors (e.g., Sodium Silicate)

Research has explored the combination of sodium chromate with other inorganic inhibitors to achieve synergistic effects, where the combined protection is greater than the sum of the individual components. Both chromates and silicates are classified as anodic inhibitors or passivators, meaning they function by forming a protective film that hinders the anodic (metal dissolution) reaction of the corrosion process. tribology.rsrsc.org

Studies have investigated inhibitor cocktails containing silicates and other compounds as potential replacements for chromate, often using chromate's high performance as a benchmark. mdpi.commdpi.com The mechanism of silicate (B1173343) inhibition involves the adsorption of aluminosilicate (B74896) or ferrosilicate complexes onto the metal surface, forming a barrier. researchgate.netmdpi.com Research into mixtures of inhibitors, such as chromate-molybdate or chromate-nitrite blends, has shown effectiveness comparable to higher concentrations of a single inhibitor, demonstrating the potential for synergistic action. researchgate.net The investigation of these combinations is driven by the goal of reducing the concentration of toxic chromate required for effective protection while maintaining high performance. ampp.org

Research in Pigment and Coating Development

Sodium chromate is a key intermediate in the chemical industry for producing a range of chromate-based pigments. naturalpigments.euatamanchemicals.com These pigments have been valued for their vibrant colors, opacity, and protective qualities in paints and coatings.

Precursor Role in the Synthesis of Specific Chromate Pigments (e.g., Chrome Yellow, Chrome Orange)

This compound serves as the primary source of the chromate ion for the synthesis of lead chromate pigments. naturalpigments.eu Chrome Yellow (Lead(II) chromate, PbCrO₄) and Chrome Orange (Lead(II) chromate oxide, Pb₂CrO₅) are produced through precipitation reactions involving sodium chromate. naturalpigments.euresearchgate.net

The synthesis process involves reacting an aqueous solution of sodium chromate with a soluble lead salt, typically lead nitrate (B79036). naturalpigments.euoatext.com The specific hue of the resulting pigment, ranging from a light, greenish primrose yellow to a deep orange, can be precisely controlled by adjusting the reaction conditions, such as pH and the presence of other compounds like lead sulfate (B86663). researchgate.netnaturalpigments.eu

Table 2: Synthesis of Chromate Pigments from Sodium Chromate

Target PigmentChemical NameTypical ReactantsGeneral Reaction
Chrome Yellow Lead(II) chromateSodium chromate, Lead nitrateNa₂CrO₄ (aq) + Pb(NO₃)₂ (aq) → PbCrO₄ (s) + 2 NaNO₃ (aq) researchgate.net
Chrome Orange Basic lead chromateChrome Yellow (PbCrO₄), Strong base (e.g., NaOH)2 PbCrO₄ (s) + 2 NaOH (aq) → Pb₂CrO₅ (s) + Na₂CrO₄ (aq) + H₂O researchgate.net

Studies on Color Stability and Opacity Enhancement in Material Applications

The performance of chromate pigments in coatings is a subject of extensive study, focusing on their durability, color stability, and ability to hide the underlying surface (opacity). pigments.com Chrome pigments are known for their excellent opacity, which is a result of their high refractive index (2.3 to 2.7). naturalpigments.eu This property allows them to effectively scatter light, providing good hiding power with fewer coats of paint. pigments.com

Historically, early forms of chrome yellow pigments were susceptible to darkening upon exposure to light and air. naturalpigments.euacademicprojects.co.uk However, modern research has led to the development of encapsulated pigments. naturalpigments.eudubayrox.com In this process, the pigment particles are coated with special chemicals, such as silica (B1680970) or other metal oxides, which dramatically improves their resistance to light, weather, high temperatures, and chemical attack from acids and alkalis. naturalpigments.eudubayrox.com These advanced pigments offer outstanding durability and color stability, making them suitable for demanding applications like automotive and coil coatings. dubayrox.comchinapowdercoating.com

Table 3: Performance Properties of Modern Chromate Pigments

PropertyPerformance CharacteristicResearch Finding/Enhancement
Opacity Excellent hiding powerAttributed to a high refractive index (2.3-2.7), which effectively scatters light. naturalpigments.eupigments.com
Color Stability High resistance to fadingModern pigments are encapsulated, which protects them from degradation by light and weather. naturalpigments.eudubayrox.com
Heat Resistance Stable at high processing temperaturesEncapsulation technology allows for use in applications like heat-resistant coatings and high-temperature plastics. pigments.comdubayrox.com
Chemical Resistance Good resistance to acids and alkalisEncapsulated varieties show significantly improved resistance compared to older forms. naturalpigments.eudubayrox.com

Catalytic Applications in Organic Synthesis and Pharmaceutical Production

In chemical engineering, sodium chromate and its derivative, sodium dichromate, are utilized as powerful oxidizing agents and catalysts in organic synthesis. atamanchemicals.combyjus.com These reactions are fundamental in the production of fine chemicals and active pharmaceutical ingredients (APIs). oatext.comatamanchemicals.com

The primary catalytic application is the oxidation of alcohols. msu.edubyjus.com Research has established that chromate-based reagents can selectively oxidize primary alcohols to form carboxylic acids and secondary alcohols to form ketones. byjus.comresearchgate.net The reaction proceeds through the formation of a chromate ester intermediate, which then undergoes an elimination reaction to yield the carbonyl product. msu.edulibretexts.org

A significant area of research has been in the allylic oxidation of steroids and terpenoids. thieme-connect.comresearchgate.net This transformation is crucial for synthesizing valuable intermediates for pharmaceuticals, such as hormone therapies and anti-cancer drugs. thieme-connect.com For example, the oxidation of Δ⁵-steroids to the corresponding enones is a key step facilitated by chromium reagents. thieme-connect.com These specific and selective conversions highlight the importance of chromate catalysis in complex molecule synthesis where precise functional group transformation is required. oatext.com

Table 4: Catalytic Oxidation Reactions Using Chromate/Dichromate Reagents

Substrate TypeReagent SystemProduct TypeSignificance
Primary Alcohols Sodium dichromate / H₂SO₄ (Jones Reagent)Carboxylic AcidsFundamental transformation in organic synthesis. msu.edu
Secondary Alcohols Sodium dichromate / H₂SO₄ (Jones Reagent)KetonesCommon synthesis for a key functional group. msu.edubyjus.com
Alkenols & Alkynols Sodium dichromate (catalyst) / Sodium periodateα,β-Unsaturated Carboxylic Acids / KetonesAllows oxidation without isomerizing double/triple bonds. researchgate.net
Δ⁵-Steroids Various Chromium(VI) reagentsα,β-Unsaturated Ketones (Enones)Key step in the synthesis of bioactive steroids and pharmaceutical intermediates. thieme-connect.comresearchgate.net

Research in Textile and Leather Processing Enhancement

Research into textile and leather processing has explored the use of chromium compounds to improve the final product's quality and durability. Sodium chromate, as a source of hexavalent chromium, has been a subject of investigation for its role in dyeing and tanning processes.

Research has focused on understanding and optimizing the mordanting process. Different methods, such as pre-mordanting, simultaneous mordanting, and post-mordanting, have been studied to determine their effect on color strength and fastness properties. ijirset.com In pre-mordanting, the fabric is treated with the mordant before dyeing. In simultaneous mordanting, the mordant is added to the dye bath itself. In post-mordanting, the dyed fabric is treated with the mordant. ijirset.com Studies have shown that the choice of mordanting method and the specific metallic salt, such as potassium dichromate (a related chromium compound), can significantly influence the final color and its durability. ijirset.compenpublishing.net For instance, research on dyeing with natural dyes has demonstrated that chromium-based mordants can lead to darker shades and improved fastness values compared to unmordanted fabrics or those treated with other types of mordants. penpublishing.net The use of chromium mordants helps create a strong bond between the dye and the fabric, leading to enhanced color retention. chemimpex.comatamanchemicals.com

Table 1: Research Findings on Chromium Mordants in Textile Dyeing
Mordant TypeTextile FiberKey Research FindingImpact on Properties
Potassium DichromateSilk, Wool, CottonProduces darker shades compared to other mordants like alum and ferrous sulfate. penpublishing.netIncreased color depth and vibrancy.
Chromium SaltsCottonImproves wash, perspiration, and light fastness properties, with post-mordanting showing superior fastness on average. ijirset.comEnhanced color fastness and durability of the dyed fabric.
Sodium ChromateWool, SilkActs as a mordant to fix dyes, improving color retention and quality. chemimpex.comvizagchemical.comBetter color fastness and vibrancy. procurementresource.com

In the leather industry, chromium salts are paramount for the tanning process, which converts raw hides into durable and stable leather. vizagchemical.com While trivalent chromium compounds are the most common tanning agents, sodium chromate, which contains hexavalent chromium, is also used in the manufacture of chromium chemicals for tanning. atamanchemicals.comsyncsci.comnih.gov The fundamental mechanism of chrome tanning involves the cross-linking of collagen fibers within the hide.

Mechanistic studies reveal that chromium ions form stable coordination complexes with the carboxyl groups of the collagen protein. scielo.br This cross-linking action increases the hydrothermal stability of the leather, making it resistant to heat and microbial degradation, while also enhancing its softness and flexibility. vizagchemical.com Research has investigated how different factors, such as the concentration of chromium salts and the pH of the tanning bath, influence the uptake and reaction of chromium with the collagen. scielo.br Studies show that after retanning with a basic chromium salt, the amount of chromium that has reacted with the collagen increases, leading to a more thoroughly tanned product. scielo.br The stability of the resulting chromium-collagen complex is a key reason for the widespread use of chrome tanning, which accounts for the production of over 85% of all leather globally. aqeic.org

Table 2: Mechanistic Role of Chromium in Leather Tanning
Process StepChromium Compound RoleMechanismResulting Leather Property
TanningPrimary Tanning Agent (Typically Cr(III))Forms stable cross-links between collagen fibers by coordinating with carboxylic groups. scielo.brImproved hydrothermal stability, strength, and resistance to decay. vizagchemical.com
RetanningFurther treatment with chromium saltsIncreases the amount of reacted chromium within the leather matrix. scielo.brEnhanced durability and specific leather characteristics.
FixationStabilization of the chromium-collagen bondThe trivalent form of chromium forms a very stable, low-solubility oxide, locking it into the collagen structure. researchgate.netHigh durability and permanence of the tan.

Wood Preservation Research and Efficacy Studies

Sodium chromate has been integral to research in wood preservation, primarily through its use in formulating chromated copper arsenate (CCA) preservatives. vizagchemical.comnih.gov CCA is a water-borne wood preservative that has been used for decades to protect wood from decay fungi, insects like termites, and marine borers. woodresearch.skwikipedia.org Its efficacy stems from the combined action of its three main components: copper, arsenic, and chromium. woodresearch.sk

In the CCA formulation, copper acts as the primary fungicide, while arsenic is the main insecticide. nih.govwoodresearch.sk The crucial role of the chromium component, which can be derived from sodium chromate, is to act as a chemical fixative. wikipedia.orgwoodresearch.sk Research studies have shown that during the treatment process, the hexavalent chromium undergoes reduction to trivalent chromium. tandfonline.com This chemical reaction forms highly insoluble complexes that bind the copper and arsenic components to the wood's structural polymers, namely cellulose (B213188) and lignin. nih.govwoodresearch.sk This fixation mechanism is vital for the long-term efficacy of the preservative, as it significantly reduces the leaching of the biocidal copper and arsenic components from the wood when exposed to moisture. tandfonline.com

Efficacy studies have consistently demonstrated the effectiveness of CCA-treated wood in various environments. usda.gov Research on different wood species, such as Pinus radiata, has focused on optimizing the industrial impregnation process to ensure adequate retention and penetration of the preservative, which is essential for protecting the wood's anatomical structure over time. woodresearch.sk Leaching studies under accelerated weathering conditions have quantified the stability of the preservative, showing that while some leaching occurs, chromium is the most stable component, with a loss of only 4.2% compared to 16.9% for copper and 51.9% for arsenic in one study on Eucalyptus nitens. tandfonline.com This highlights the effectiveness of chromium as a fixative.

Table 3: Composition and Efficacy of Chromated Copper Arsenate (CCA) Wood Preservative
ComponentTypical Composition (Type C)Function in Wood PreservationResearch Finding on Efficacy
Chromium (as CrO₃)~47.5%Acts as a fixative, binding chemicals to wood fibers (cellulose and lignin). nih.govwoodresearch.skExhibits the lowest leaching rate, ensuring the stability of the overall preservative system. tandfonline.com
Copper (as CuO)~18.5%Primary fungicide, protecting against decay fungi and bacteria. nih.govwoodresearch.skProvides effective protection against microbial decay. usda.gov
Arsenic (as As₂O₅)~34.0%Primary insecticide, effective against termites and other wood-boring insects. nih.govwoodresearch.skOffers resistance to insect attack, though it is the most leachable component. tandfonline.com

Q & A

Q. Table 1: Crystallographic Parameters

ParameterValue
Space groupP2₁/c
Cr-O bond length1.64 Å
Unit cell volume783.4 ų

How does temperature affect the solubility and metastable zone width (MZW) of this compound?

Advanced
Solubility increases nonlinearly with temperature. At 25°C, solubility is \sim87 g/100 g H₂O, rising to \sim120 g/100 g H₂O at 50°C. The MZW (difference between solubility and nucleation threshold) narrows at higher temperatures, requiring precise cooling rates (0.5–1.0°C/min) to avoid premature crystallization during recrystallization .

Q. Table 2: Solubility and MZW Data

Temperature (°C)Solubility (g/100 g H₂O)MZW (g/100 g H₂O)
258715
501208

What mechanisms underlie the acute toxicity of this compound, and how do LD₅₀ values inform dosing in animal studies?

Advanced
Cr(VI) ions act as potent oxidants, inducing DNA damage via Fenton-like reactions and mitochondrial dysfunction. In mice, the oral LD₅₀ is 0.32–0.33 mmol/kg (74–76 mg/kg). Sublethal dosing for chronic studies should not exceed 0.1 mmol/kg to avoid acute renal toxicity .

Which analytical methods are recommended for quantifying chromate contamination in environmental samples?

Q. Advanced

  • ICP-MS : Detects Cr(VI) at ppb levels with isotopic specificity.
  • UV-Vis Spectrophotometry : Measures absorbance at 540 nm after complexation with diphenylcarbazide (detection limit: 0.1 ppm).
  • Ion Chromatography : Separates chromate from interfering anions (e.g., sulfate, nitrate) .

How does this compound contribute to stress corrosion cracking (SCC) in industrial alloys?

Advanced
In simulated Hanford nuclear waste tanks, Cr(VI) ions accelerate SCC in carbon steel by promoting anodic dissolution at grain boundaries. Controlled experiments use 0.1–1.0 M Na₂CrO₄ solutions at 90°C to replicate cracking kinetics. Electrochemical impedance spectroscopy (EIS) monitors passivation layer breakdown .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.